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  • Product: 1-Amino-3-cyclopentene hydrochloride
  • CAS: 91469-55-5

Core Science & Biosynthesis

Foundational

1-Amino-3-cyclopentene hydrochloride chemical properties

[1] Executive Summary 1-Amino-3-cyclopentene hydrochloride (also known as 3-cyclopenten-1-amine hydrochloride) is a high-value cycloaliphatic amine building block used extensively in medicinal chemistry and materials sci...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-Amino-3-cyclopentene hydrochloride (also known as 3-cyclopenten-1-amine hydrochloride) is a high-value cycloaliphatic amine building block used extensively in medicinal chemistry and materials science.[1] Its core value lies in its conformationally restricted structure, which serves as a rigid scaffold for drug design—particularly in the synthesis of carbocyclic nucleosides and excitatory amino acid analogues. Additionally, it has emerged as a critical reagent in surface chemistry for the functionalization of silicon substrates, enabling stable DNA attachment points.

This guide details the physicochemical properties, validated synthesis protocols, and handling procedures for researchers utilizing this compound.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Nomenclature & Identification
PropertyData
IUPAC Name Cyclopent-3-en-1-amine hydrochloride
Common Synonyms 1-Amino-3-cyclopentene HCl; 3-Cyclopentenylamine HCl
CAS Number 91469-55-5 (HCl salt); 27721-59-1 (Free base)
Molecular Formula C₅H₉N[1][2][3] · HCl
Molecular Weight 119.59 g/mol
SMILES C1C=CCC1N.Cl
InChI Key UUABBBRHNAYHLO-UHFFFAOYSA-N
Physical Properties
PropertyValueNote
Appearance White to off-white crystalline solidHygroscopic
Melting Point 211–221 °CDecomposes upon melting
Solubility High: Water, Methanol, DMSOLow: Diethyl ether, HexanePolar ionic salt
pKa ~10.5 (estimated for conjugate acid)Typical for secondary alkyl amines
Chirality Exists as (1R) and (1S) enantiomersOften supplied as racemate unless specified

Structural Analysis & Reactivity

The compound consists of a five-membered carbocycle containing a single double bond at the C3-C4 position relative to the amine at C1.

  • Conformational Rigidity: Unlike linear alkyl amines, the cyclopentene ring limits the conformational freedom of the amine group. This "locking" effect is vital for receptor binding studies where entropy loss upon binding must be minimized.

  • Reactivity Profile:

    • Amine (C1): A primary aliphatic amine. It is a potent nucleophile in its free base form, capable of amide coupling, reductive amination, and sulfonylation.

    • Alkene (C3=C4): The double bond is isolated (non-conjugated). It is susceptible to electrophilic addition (e.g., bromination), epoxidation, and radical reactions, but is generally stable under standard amine coupling conditions.

Structure cluster_0 Structural Features cluster_1 Reactivity Potential Ring Cyclopentene Ring (Lipophilic Scaffold) DoubleBond C3=C4 Double Bond (Reactive Handle) Ring->DoubleBond Contains Amine C1-Amine (HCl) (Nucleophilic Center) Ring->Amine Substituted at C1 MetalBinding Ligand for Transition Metals DoubleBond->MetalBinding SurfaceChem Si-Surface Functionalization Amine->SurfaceChem DrugDesign Peptide Isosteres (GABA Analogs) Amine->DrugDesign

Figure 1: Structural functionalization logic of 1-Amino-3-cyclopentene.

Synthesis & Manufacturing

The most reliable laboratory-scale synthesis involves the Curtius Rearrangement of 3-cyclopentenecarboxylic acid. This route preserves the sensitive double bond which might be reduced under other amination conditions (e.g., reductive amination of cyclopentenone).

Primary Route: Curtius Rearrangement (DPPA Method)

This method utilizes Diphenylphosphoryl azide (DPPA) to convert the carboxylic acid directly to the Boc-protected amine, followed by deprotection.

Precursors:

  • Starting Material: 3-Cyclopentenecarboxylic acid (CAS 7686-77-3).

  • Reagents: DPPA, Triethylamine (TEA), tert-Butanol, HCl (4M in dioxane).

Protocol:

  • Activation & Rearrangement:

    • Dissolve 3-cyclopentenecarboxylic acid (1.0 eq) in anhydrous tert-butanol (0.5 M concentration).

    • Add Triethylamine (1.1 eq) and DPPA (1.1 eq) under nitrogen atmosphere.

    • Heat the mixture to reflux (80–90 °C) for 12–16 hours. The acid converts to the acyl azide, rearranges to the isocyanate, and is trapped by t-BuOH to form tert-butyl N-(3-cyclopenten-1-yl)carbamate.

    • Checkpoint: Monitor by TLC/LCMS for disappearance of acid.

  • Workup:

    • Concentrate the solvent.[4] Dissolve residue in EtOAc and wash with 5% citric acid, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Deprotection (Salt Formation):

    • Dissolve the crude carbamate in a minimal amount of dry dichloromethane (DCM) or dioxane.

    • Add 4M HCl in dioxane (5–10 eq) at 0 °C. Stir at room temperature for 2–4 hours.

    • The product, 1-Amino-3-cyclopentene hydrochloride , will precipitate as a white solid.[1][5]

  • Purification:

    • Filter the solid and wash with cold diethyl ether to remove organic impurities. Recrystallize from Ethanol/Ether if necessary.

Alternative Route: Schmidt Reaction (Scale-Up)

For kilogram-scale production where DPPA cost is prohibitive, the Schmidt reaction using Sodium Azide (NaN₃) and Sulfuric Acid (H₂SO₄) in chloroform is used.

  • Caution: This generates in situ hydrazoic acid (HN₃), which is highly toxic and explosive. This method requires specialized ventilation and blast shields.

Synthesis Start 3-Cyclopentenecarboxylic Acid (CAS 7686-77-3) Step1 Activation & Rearrangement (DPPA, Et3N, t-BuOH, Reflux) Start->Step1 Curtius Inter Intermediate: N-Boc-3-cyclopenten-1-amine Step1->Inter Trapping Step2 Acid Deprotection (4M HCl in Dioxane) Inter->Step2 Hydrolysis Final 1-Amino-3-cyclopentene HCl (White Precipitate) Step2->Final Salt Formation

Figure 2: Synthetic pathway via Curtius Rearrangement.

Applications in Research & Development

Medicinal Chemistry Scaffolds

The compound is a bioisostere for cyclopentane and pyrrolidine rings.

  • Carbocyclic Nucleosides: Used as the "sugar" mimic in the synthesis of carbocyclic nucleoside analogs (e.g., Abacavir precursors). The double bond allows for further functionalization (dihydroxylation) to mimic ribose.

  • GABA Analogues: When carboxylated or coupled with amino acids, it forms conformationally restricted GABA analogues (e.g., 3-aminocyclopentanecarboxylic acid derivatives), which are potent agonists/antagonists for GABA receptors.

Surface Functionalization (Materials Science)

1-Amino-3-cyclopentene is a superior reagent for functionalizing hydrogen-terminated silicon surfaces (Si-H).

  • Mechanism: The C=C double bond reacts with Si-H surfaces via thermal or photochemical hydrosilylation.

  • Result: This anchors the cyclopentene ring to the silicon, leaving the primary amine (C1-NH₂) exposed and free for further bioconjugation (e.g., attaching DNA or proteins).

  • Advantage: Unlike linear amino-alkenes, the cyclic structure provides a more rigid and defined orientation of the amine group away from the surface.

Handling, Stability & Safety

Stability Profile
  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen).

  • Free Base Instability: The free amine (liquid) readily absorbs CO₂ from the air to form carbamates. Always handle the free base under inert atmosphere. The HCl salt is the preferred storage form.

  • Thermal: Stable up to its melting point (~211 °C), but prolonged heating can cause discoloration.

Safety Hazards (GHS Classification)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid dust inhalation.

References

  • Biosynce . (n.d.). 3-Cyclopenten-1-amine hydrochloride Properties. Retrieved from

  • Deprés, J. P., & Greene, A. E. (1984).[7][8][9] Improved selectivity in the preparation of some 1,1-difunctionalized 3-cyclopentenes. High yield synthesis of 3-cyclopentenecarboxylic acid. The Journal of Organic Chemistry, 49(5), 928-931.

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[9] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205.

  • Strother, T., Hamers, R. J., & Smith, L. M. (2000). Covalent attachment of oligodeoxyribonucleotides to amine-modified Si (001) surfaces. Nucleic Acids Research, 28(18), 3535-3541.

  • PubChem . (2025).[6] 1-Amino-3-cyclopentene hydrochloride (CID 2756395). National Library of Medicine. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to 1-Amino-3-cyclopentene Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract 1-Amino-3-cyclopentene hydrochloride is a pivotal chemical intermediate, offering a unique combination of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

1-Amino-3-cyclopentene hydrochloride is a pivotal chemical intermediate, offering a unique combination of a reactive amine and a strained cyclic alkene. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and critical applications, particularly its role as a versatile building block in the synthesis of complex pharmaceutical agents. We will delve into the mechanistic rationale behind its synthesis and explore its utility in the development of novel therapeutics, supported by established experimental procedures and safety protocols.

Introduction: The Strategic Importance of Cyclopentenylamines in Medicinal Chemistry

Cyclic amines are privileged scaffolds in drug discovery, prized for their ability to introduce conformational rigidity and provide vectors for interacting with biological targets. Among these, cyclopentenylamine derivatives hold a special place due to the presence of a double bond, which not only imparts specific stereochemical constraints but also serves as a handle for further functionalization. 1-Amino-3-cyclopentene hydrochloride is a stable, water-soluble salt of this valuable pharmacophore, making it a convenient and reactive starting material for multi-step syntheses. Its application as a key intermediate in the synthesis of antiviral drugs underscores its significance in modern medicinal chemistry.[1]

Physicochemical Properties and Molecular Identification

A thorough understanding of the physicochemical properties of 1-Amino-3-cyclopentene hydrochloride is fundamental for its effective use in research and development.

Molecular Formula and Weight

The foundational identity of this compound is defined by its molecular formula and weight.

PropertyValueSource(s)
Molecular Formula C₅H₁₀ClN[2][3]
Molecular Weight 119.59 g/mol [2][3]
Physical and Chemical Characteristics

As a hydrochloride salt, 1-Amino-3-cyclopentene is typically a white to off-white crystalline solid.[1] Its salt form confers advantageous physical properties for laboratory use, most notably its solubility in water and polar organic solvents.[1]

PropertyValue/DescriptionSource(s)
Appearance White to off-white solid[1]
Solubility Soluble in water[1]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C

Synthesis of 1-Amino-3-cyclopentene Hydrochloride: A Mechanistic Approach

The synthesis of 1-Amino-3-cyclopentene and its subsequent conversion to the hydrochloride salt can be achieved through various synthetic routes. A common and efficient method involves a hetero-Diels-Alder reaction with cyclopentadiene, followed by reduction and deprotection steps. This approach is notable for its ability to establish the desired stereochemistry early in the synthetic sequence.

Conceptual Synthetic Workflow

The following diagram illustrates a plausible and commonly employed synthetic strategy.

G cluster_0 Step 1: Hetero-Diels-Alder Reaction cluster_1 Step 2: Reductive Ring Opening & Deprotection cluster_2 Step 3: Salt Formation A Cyclopentadiene C Cycloaddition Intermediate A->C [4+2] Cycloaddition B Protected Hydroxylamine Derivative B->C D Cycloaddition Intermediate E 1-Amino-3-cyclopentene (Free Base) D->E Reduction (e.g., Zn/AcOH or H₂, Pd/C) F 1-Amino-3-cyclopentene (Free Base) H 1-Amino-3-cyclopentene hydrochloride F->H G HCl G->H

Caption: A conceptual workflow for the synthesis of 1-Amino-3-cyclopentene hydrochloride.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative synthesis based on established chemical principles for this class of compounds, drawing from methodologies described in the synthesis of related aminocyclopentanol derivatives.[4]

Step 1: Synthesis of the Cycloaddition Intermediate

  • To a solution of a suitable N-protected hydroxylamine (e.g., Cbz-protected hydroxylamine hydrochloride) in an appropriate solvent, add freshly cracked cyclopentadiene at a reduced temperature (e.g., 0-5 °C).

  • Introduce an oxidant, such as sodium periodate, portion-wise while maintaining the temperature. The Diels-Alder reaction proceeds to form the bicyclic intermediate.[4]

  • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until completion.

  • Upon completion, quench the reaction and perform an aqueous work-up. Extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography to yield the pure cycloaddition intermediate.

Step 2: Reductive Ring Opening and Deprotection

  • Dissolve the cycloaddition intermediate in a suitable solvent such as acetic acid or an alcohol.

  • Add a reducing agent. For a zinc-mediated reduction, add zinc dust portion-wise.[4] Alternatively, for catalytic hydrogenation, add a catalyst like palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere.[5]

  • The reduction cleaves the N-O bond and, in the case of hydrogenolysis, can also remove protecting groups like Cbz.

  • Monitor the reaction for the consumption of the starting material.

  • After completion, filter off the solid catalyst or quench the reducing agent.

  • Neutralize the reaction mixture and extract the 1-Amino-3-cyclopentene free base into an organic solvent.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude 1-Amino-3-cyclopentene free base in a suitable anhydrous solvent (e.g., isopropanol or diethyl ether).

  • Introduce a solution of hydrogen chloride in the same or a compatible solvent, or bubble dry HCl gas through the solution.[5]

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a non-polar solvent to remove impurities, and dry under vacuum to obtain pure 1-Amino-3-cyclopentene hydrochloride.

Applications in Drug Discovery and Development

The true value of 1-Amino-3-cyclopentene hydrochloride lies in its application as a versatile building block for the synthesis of complex and biologically active molecules.

Case Study: Intermediate in the Synthesis of Antiviral Agents

A prominent example of the utility of the aminocyclopentane scaffold is in the synthesis of the anti-HIV drug, Bictegravir. The structurally related (1R,3S)-3-aminocyclopentanol hydrochloride is a key chiral intermediate in the synthesis of this important therapeutic agent.[4] The synthesis of this intermediate often proceeds through a cyclopentene derivative, highlighting the importance of compounds like 1-Amino-3-cyclopentene.

The following diagram illustrates the conceptual incorporation of the aminocyclopentane moiety into a complex drug molecule.

G cluster_0 Key Building Block cluster_1 Synthetic Transformations cluster_2 Advanced Intermediate cluster_3 Final Drug Synthesis A 1-Amino-3-cyclopentene hydrochloride B Functional Group Manipulation (e.g., N-acylation, alkene modification) A->B C Functionalized Aminocyclopentane Derivative B->C D Coupling with other fragments C->D E Active Pharmaceutical Ingredient (API) D->E

Caption: Conceptual pathway from 1-Amino-3-cyclopentene hydrochloride to a complex API.

The presence of both an amine and an alkene in 1-Amino-3-cyclopentene allows for orthogonal chemical modifications, making it a highly versatile synthon. The amine can undergo a variety of reactions such as acylation, alkylation, and sulfonylation, while the double bond can be subjected to reactions like hydrogenation, epoxidation, dihydroxylation, and metathesis.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the olefinic protons (likely in the range of 5.5-6.0 ppm), the methine proton adjacent to the amino group, and the allylic and aliphatic methylene protons. The integration of these signals would correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum would feature signals for the two sp² hybridized carbons of the double bond (typically in the range of 120-140 ppm), the sp³ carbon bearing the amino group, and the other sp³ carbons of the ring.

  • FT-IR: The infrared spectrum would be characterized by N-H stretching vibrations of the primary ammonium salt in the region of 3000-3200 cm⁻¹, C-H stretching vibrations just above and below 3000 cm⁻¹, and a C=C stretching vibration around 1640-1660 cm⁻¹.

  • Mass Spectrometry: The mass spectrum of the free base (1-Amino-3-cyclopentene) would show a molecular ion peak corresponding to its molecular weight.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of 1-Amino-3-cyclopentene hydrochloride are crucial to ensure safety and maintain its integrity.

Hazard Identification

1-Amino-3-cyclopentene hydrochloride is classified as an irritant.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Recommended Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • For long-term storage and to prevent degradation, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).

Conclusion

1-Amino-3-cyclopentene hydrochloride is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its well-defined structure, convenient physical properties as a hydrochloride salt, and the dual reactivity of its amino and alkene functionalities make it an important tool for the construction of complex molecular architectures. A thorough understanding of its synthesis, properties, and safe handling is essential for leveraging its full potential in the development of novel therapeutics and other advanced materials.

References

  • Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
  • Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI. [Link]

  • Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses. [Link]

  • Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed. [Link]

  • 1-Amino-3-cyclopentene hydrochloride. PubChem. [Link]

  • Metal-organic framework. Wikipedia. [Link]

Sources

Protocols & Analytical Methods

Method

protocol for amide coupling reactions with 1-Amino-3-cyclopentene HCl

Application Note: Amide Coupling Protocols for 1-Amino-3-cyclopentene HCl Executive Summary 1-Amino-3-cyclopentene hydrochloride (CAS: 91469-55-5) is a valuable building block for introducing conformationally restricted,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Amide Coupling Protocols for 1-Amino-3-cyclopentene HCl

Executive Summary

1-Amino-3-cyclopentene hydrochloride (CAS: 91469-55-5) is a valuable building block for introducing conformationally restricted, sp³-rich motifs into drug candidates.[1] Its unique geometry—a five-membered ring with a discrete double bond—offers distinct vectors for pi-stacking and hydrophobic interactions compared to saturated cyclopentyl or planar phenyl analogs.[1]

However, the effective utilization of this amine salt in amide coupling requires specific attention to solubility , base stoichiometry , and chemoselectivity . Unlike free amines, the hydrochloride salt requires in situ neutralization to release the nucleophilic species. Furthermore, the homoallylic double bond (C3=C4) poses a latent risk of migration or polymerization if subjected to harsh acidic conditions or excessive heat.

This guide provides two validated protocols: a high-throughput HATU-mediated method for discovery chemistry and a scalable T3P (Propylphosphonic anhydride) method for process development.[1]

Critical Handling & Pre-treatment

The Hydrochloride Salt Factor

Commercially available 1-amino-3-cyclopentene is supplied as the HCl salt to prevent oxidation and polymerization.[1]

  • Stability: The salt is hygroscopic but stable at room temperature.

  • Solubility: Insoluble in non-polar solvents (DCM, Toluene).[1] Moderately soluble in DMF, DMSO, and Methanol.[1]

  • Stoichiometry Rule: You must account for the HCl. If a protocol calls for 2.0 equivalents of base for a free amine, you must use 3.0 equivalents for the HCl salt (1 eq to neutralize HCl, 2 eq for the reaction).

"In Situ" vs. "Free-Basing"[1]
  • Recommendation: Perform in situ neutralization .[1]

  • Reasoning: Isolating the free base (1-amino-3-cyclopentene) as a neat oil is risky; low-molecular-weight cyclic allylic amines are volatile and prone to rapid degradation (oxidation/polymerization).[1] Neutralizing inside the reaction vessel ensures the reactive amine is immediately trapped by the activated carboxylic acid.

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Application: High-value carboxylic acids, milligram to gram scale, library synthesis.[1] Mechanism: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive O-At ester, ensuring fast coupling even with sterically hindered acids.[1]

Reagents:
  • Carboxylic Acid (R-COOH): 1.0 equiv.[1]

  • 1-Amino-3-cyclopentene HCl: 1.2 equiv.[1]

  • HATU: 1.2 equiv.[1][2]

  • DIPEA (N,N-Diisopropylethylamine): 3.5 equiv.[1] (Critical excess).

  • Solvent: Anhydrous DMF (preferred) or DMF/DCM (1:1).[1]

Step-by-Step Procedure:
  • Activation:

    • In a dry vial, dissolve Carboxylic Acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

    • Add HATU (1.2 eq) .

    • Add DIPEA (1.5 eq) .

    • Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn slightly yellow/orange, indicating active ester formation.

  • Amine Preparation (The "Salt Break"):

    • In a separate vial, suspend 1-Amino-3-cyclopentene HCl (1.2 eq) in a minimal amount of DMF.

    • Add the remaining DIPEA (2.0 eq) .

    • Vortex/Sonicate for 1 minute. The suspension may clear up or become a fine precipitate of DIPEA·HCl. This confirms the release of the free amine.

  • Coupling:

    • Add the Amine/Base mixture dropwise to the Activated Acid solution .

    • Stir at RT for 2–4 hours. Monitor by LC-MS.[1][3][4][5]

  • Workup (Aqueous):

    • Dilute reaction with EtOAc (10x volume).[1]

    • Wash sequentially with:

      • 5% LiCl solution (2x) – Crucial for removing DMF.[1]

      • Sat. NaHCO₃ (2x) – Removes unreacted acid and HOBt byproducts.[1]

      • Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.[1]

Protocol B: T3P-Mediated Coupling (Scalable/Green)[1]

Application: >10g scale, process chemistry, easy workup (water-soluble byproducts).[1] Mechanism: T3P acts as a dehydrating agent, forming a mixed anhydride.[1] It exhibits low epimerization and is generally safer (non-explosive) than HOBt derivatives.[1]

Reagents:
  • Carboxylic Acid: 1.0 equiv.[1]

  • 1-Amino-3-cyclopentene HCl: 1.1 equiv.[1][6][7][8]

  • T3P (50% w/w in EtOAc or DMF): 1.5 equiv.

  • Pyridine or N-Methylmorpholine (NMM): 4.0 equiv.[1]

  • Solvent: 2-MeTHF or EtOAc (Green solvents).[1]

Step-by-Step Procedure:
  • Charging:

    • To a reactor/flask, charge Carboxylic Acid (1.0 eq) , 1-Amino-3-cyclopentene HCl (1.1 eq) , and Solvent (EtOAc) (5–10 volumes).[1]

    • Note: The amine salt will likely remain suspended. This is normal.

  • Base Addition:

    • Cool the mixture to 0°C (ice bath).

    • Add Pyridine (4.0 eq) dropwise.[1] The mixture may become homogeneous as the free amine is released and the HCl is scavenged.

  • Coupling Agent Addition:

    • Add T3P solution (1.5 eq) dropwise over 10–15 minutes, maintaining temperature <10°C.

    • Exotherm Control: T3P addition is exothermic; controlling the rate prevents double bond isomerization or side reactions.

  • Reaction:

    • Allow to warm to RT and stir for 6–12 hours.

  • Workup (The "T3P Advantage"):

    • Add water (5 volumes) to the reaction mixture.

    • Separate phases.[1]

    • Wash organic layer with 0.5 M HCl (quick wash to remove Pyridine), then Sat.[1] NaHCO₃ , then Brine .[1]

    • Concentrate to yield the crude amide.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Conversion Incomplete neutralization of HCl salt.Increase base to 3.5–4.0 equiv. Ensure amine salt is fully dissolved/suspended before mixing.[1]
Double Bond Migration Reaction temperature too high or reaction time too long.[1]Keep reaction <25°C. Quench immediately upon completion. Avoid strong mineral acids during workup.[1]
Dimerization Amine acting as a nucleophile on itself (rare) or RCM-type side reaction.[1]Ensure concentration is not excessive (>0.5 M).[1] Use slight excess of acid if the amine is the precious component.
Residual DMF Inefficient workup.Use 5% LiCl washes (DMF partitions into aqueous LiCl).[1] Alternatively, evaporate DMF/DMSO using a Genevac or lyophilizer.[1]

Workflow Visualization

The following diagram illustrates the decision logic and workflow for the HATU coupling protocol, emphasizing the critical "Salt Break" step.

AmideCoupling Start Start: Reagent Prep AcidPrep Dissolve Carboxylic Acid (DMF, 0.2M) Start->AcidPrep AminePrep Amine HCl Salt Handling Start->AminePrep Activate Add HATU + Base (1.5 eq) Wait 10 min AcidPrep->Activate Activation Mix Add Neutralized Amine to Activated Acid Activate->Mix Neutralize Add Base (2.0 eq) to Salt 'Salt Break' Step AminePrep->Neutralize In-situ Free Basing Neutralize->Mix React Stir RT, 2-4h Monitor LCMS Mix->React Workup Workup: Dilute EtOAc -> LiCl Wash -> NaHCO3 Wash React->Workup Final Final Product (Amide) Workup->Final

Caption: Logical workflow for HATU-mediated coupling of 1-Amino-3-cyclopentene HCl, highlighting the parallel preparation required for effective salt neutralization.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2756395, 1-Amino-3-cyclopentene hydrochloride.[1] Retrieved from [Link][1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development.[1] (Review of T3P and HATU scalability). Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[1] Chemical Society Reviews.[1] (Fundamental mechanisms of HATU/EDC). Retrieved from [Link]

  • ChemPros Community (2022). Optimization of Amide Coupling with Amine Salts.[1] (Practical insights on base stoichiometry for HCl salts). Retrieved from [Link]

Sources

Application

Application Note: Strategic Utilization of 1-Amino-3-cyclopentene HCl in Fine Chemical Synthesis

[1][2] Executive Summary 1-Amino-3-cyclopentene hydrochloride (CAS: 91469-55-5) represents a high-value "dual-handle" scaffold in medicinal chemistry.[1][2] Its structure offers two distinct reactive centers: a primary a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

1-Amino-3-cyclopentene hydrochloride (CAS: 91469-55-5) represents a high-value "dual-handle" scaffold in medicinal chemistry.[1][2] Its structure offers two distinct reactive centers: a primary amine for amide coupling or reductive amination, and an isolated alkene for oxidation, cycloaddition, or transition-metal catalyzed cross-coupling.[2][3]

This application note provides a technical roadmap for researchers utilizing this scaffold to synthesize conformationally restricted amino acids, antiviral transition-state mimics (e.g., neuraminidase inhibitors), and peptidomimetics.[2][3] We address the critical stability challenges of the free base and provide a self-validating protocol for stereoselective functionalization.

Chemical Profile & Physical Properties[1][2][4]

PropertySpecification
IUPAC Name 3-Cyclopenten-1-amine, hydrochloride
CAS Number 91469-55-5
Molecular Weight 119.59 g/mol
Appearance White to off-white crystalline solid
Solubility Highly soluble in H₂O, MeOH; sparingly soluble in Et₂O, CH₂Cl₂
Melting Point >180 °C (dec)
Handling Hazard Irritant (Skin/Eye/Respiratory).[1][2] Hygroscopic.

Strategic Utility in Drug Design

The cyclopentene core serves as a bioisostere for proline or unsaturated pyrrolidines, but its primary value lies in conformational restriction .[3] By incorporating this ring into a peptide backbone or drug pharmacophore, researchers can:

  • Reduce Entropic Penalty: Pre-organize the molecule into a bioactive conformation, improving binding affinity.[3]

  • Access Stereochemical Diversity: The alkene allows for cis- or trans- functionalization relative to the amine, enabling the synthesis of complex aminocyclitols.[2]

Visualization: The Divergent Synthesis Map

The following diagram illustrates how this single precursor diverges into three major chemical spaces.

G Core 1-Amino-3-cyclopentene HCl Salt Amine Amine Functionalization Core->Amine Neutralization Alkene Alkene Functionalization Core->Alkene N-Protection Peptide Peptidomimetics (Amide Coupling) Amine->Peptide RedAm Secondary Amines (Reductive Amination) Amine->RedAm Epox Aminocyclopentanols (Epoxidation) Alkene->Epox m-CPBA Metathesis Macrocycles (RCM) Alkene->Metathesis Grubbs Cat.

Caption: Divergent synthetic pathways accessible from the 1-Amino-3-cyclopentene core.[1][2] Blue indicates the starting material; Green indicates nitrogen-centered modifications; Red indicates carbon-centered modifications.[1][2]

Critical Handling Protocols

Stability of the Free Base

The hydrochloride salt is stable at room temperature when stored under desiccant.[3] However, the free base (1-amino-3-cyclopentene) is volatile and prone to oxidative degradation and polymerization.[1][2]

  • Rule: Never isolate the free base as a neat oil for long-term storage.[1][2]

  • Best Practice: Generate the free base in situ or extract it into a solution (e.g., CH₂Cl₂ or THF) and use immediately.[3]

"Self-Validating" Salt Break Protocol

To ensure the amine is reactive for coupling without degrading the alkene:

  • Suspend the HCl salt (1.0 equiv) in CH₂Cl₂ (0.2 M).[3]

  • Cool to 0 °C.

  • Add DIPEA (Diisopropylethylamine) (2.2 equiv) dropwise.[3]

  • Validation: The suspension should clear to a homogeneous solution within 15 minutes. If solids persist, add MeOH (5% v/v) to solubilize the salt before the base acts.[3]

Detailed Experimental Protocol: Stereoselective Synthesis of cis-Aminocyclopentanols

This protocol describes the conversion of the scaffold into a protected aminocyclopentanol, a common motif in glycosidase inhibitors.[3]

Reaction Overview:

  • N-Boc Protection (stabilizes the amine).[2]

  • syn-Epoxidation (directed by H-bonding).[1][2]

  • Regioselective Ring Opening.

Step 1: N-Boc Protection[1][2]
  • Reagents: 1-Amino-3-cyclopentene HCl (1.0 equiv), Boc₂O (1.1 equiv), Et₃N (2.5 equiv), CH₂Cl₂.[1][2][3]

  • Procedure:

    • Suspend amine HCl in CH₂Cl₂ at 0 °C.

    • Add Et₃N slowly (exothermic).[3]

    • Add Boc₂O solution dropwise.[2][3]

    • Warm to RT and stir for 4 hours.

    • Workup: Wash with 1M citric acid (removes unreacted amine), then brine. Dry over Na₂SO₄.[3]

    • Yield Target: >90% (White solid).

Step 2: Stereoselective Epoxidation (The Critical Step)

This step utilizes the "Henbest Effect," where the H-bonding between the carbamate NH and the peracid directs the oxygen delivery to the syn face.[3]

  • Reagents: N-Boc-1-amino-3-cyclopentene, m-CPBA (1.2 equiv), CH₂Cl₂.[1][2]

  • Protocol:

    • Dissolve the N-Boc alkene in CH₂Cl₂ (0.1 M).[2]

    • Cool to 0 °C (Critical for stereocontrol).

    • Add m-CPBA portion-wise over 20 minutes.

    • Stir at 0 °C for 6 hours, then allow to warm to RT overnight.

    • Quench: Add saturated aqueous Na₂SO₃ (destroys excess peroxide—check with starch-iodide paper).

    • Extraction: Wash with saturated NaHCO₃ (3x) to remove m-chlorobenzoic acid byproduct.

  • Stereochemical Outcome: Predominantly syn-epoxide (relative to the carbamate).[1][2]

Step 3: Epoxide Ring Opening (Nucleophilic Attack)[2][3]
  • Concept: Nucleophiles (e.g., NaN₃, amines) will attack the epoxide trans to the leaving oxygen.[3]

  • Conditions: NaN₃ (3.0 equiv), NH₄Cl (3.0 equiv), MeOH/H₂O (8:1), reflux.[3]

  • Result: Formation of the trans-1,2-amino alcohol derivative with defined stereochemistry at three centers.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield in Amide Coupling HCl salt not fully neutralized.[1][2]Use a stronger base (e.g., NaH) only if the electrophile is acid-stable, or switch to HATU/DIPEA which tolerates salts better than EDC.[2][3]
Polymerization (Gummy residue) Free base exposed to heat/air.[3]Keep the free base in solution at <0 °C. Do not concentrate to dryness unless necessary.[3]
Poor Stereocontrol in Epoxidation Temperature too high; Solvent interference.Maintain 0 °C. Use non-coordinating solvents (CH₂Cl₂ or Toluene).[3] Avoid THF which disrupts H-bonding direction.[1][2]
Incomplete Epoxide Opening Steric hindrance from Boc group.[3]Switch to a smaller protecting group (e.g., Acetyl) or use a Lewis Acid catalyst (e.g., LiClO₄) to activate the epoxide.[3]

References

  • PubChem. (n.d.).[3][4] 1-Amino-3-cyclopentene hydrochloride (Compound).[1][2][4][5][6] National Library of Medicine.[3][4] Retrieved October 26, 2023, from [Link][2][3]

  • Organic Chemistry Portal. (n.d.).[3] Epoxidation of Alkenes: m-CPBA.[1][2][7] (General reference for Henbest Effect mechanism cited in Protocol Step 2). Retrieved October 26, 2023, from [Link][2][3]

(Note: While specific papers on this exact CAS are rare in open access, the protocols above are derived from standard methodologies for cyclic allylic amines, validated against the chemical properties of the specific CAS 91469-55-5).[1][2]

Sources

Method

asymmetric cycloaddition reactions with cyclopentadiene derivatives

Application Note: Asymmetric Cycloaddition Reactions with Cyclopentadiene Derivatives Abstract & Strategic Importance The Diels-Alder (DA) reaction of cyclopentadiene (Cp) remains a cornerstone of asymmetric synthesis, p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Cycloaddition Reactions with Cyclopentadiene Derivatives

Abstract & Strategic Importance

The Diels-Alder (DA) reaction of cyclopentadiene (Cp) remains a cornerstone of asymmetric synthesis, providing rapid access to chiral norbornene frameworks essential for prostaglandin synthesis (e.g., the Corey lactone intermediate) and antiviral therapeutics (e.g., Viracept intermediates).[1] However, the utility of Cp is frequently compromised by its instability (dimerization) and the challenge of controlling endo/exo and enantioselectivity simultaneously.

This guide details two field-proven protocols for asymmetric cycloaddition: Lewis Acid Catalysis (Evans type) and Organocatalysis (MacMillan type) . It prioritizes the "hidden" variables—specifically monomer purity and catalyst pre-complexation—that determine experimental success.

Critical Pre-requisite: Monomer Generation

The Silent Failure Point: Commercial cyclopentadiene exists exclusively as the stable dimer, dicyclopentadiene. Attempting reactions with "aged" monomer or commercial dimer results in 0% yield. The monomer must be generated in situ or immediately prior to use via a Retro-Diels-Alder "cracking" process.

Protocol: Thermal Cracking of Dicyclopentadiene
  • Equipment: Short-path distillation head, Vigreux column (optional for purity), receiving flask cooled to -78°C (dry ice/acetone).

  • Temperature Control: The retro-DA reaction is endothermic.[2] Efficient cracking occurs at 170–190°C .

Step-by-Step:

  • Charge a round-bottom flask with dicyclopentadiene and a stir bar.

  • Optional but Recommended: Add iron filings or paraffin oil to stabilize the heating bath and prevent polymerization of the residue.

  • Heat the bath to 180°C. The dimer will reflux, and the monomer (b.p. 40–42°C) will distill over.

  • Crucial: Collect the distillate directly into a vessel cooled to -78°C.

  • Storage: Use immediately. If storage is necessary, keep at -80°C. At -20°C, significant dimerization occurs within 4 hours.[1]

CrackingProcess cluster_0 Retro-Diels-Alder (Cracking) cluster_1 Storage & Decay Dimer Dicyclopentadiene (Stable Dimer) Heat Heat (180°C) Dimer->Heat Monomer Cyclopentadiene (Reactive Monomer) Heat->Monomer Cold Store @ -78°C (Stable for days) Monomer->Cold Immediate RT Store @ RT (Dimerizes in hours) Monomer->RT Avoid

Figure 1: Thermal cracking workflow. High temperature is required to break the dimer, but extreme cold is required to preserve the monomer.

Method A: Lewis Acid Catalysis (Cu-Bis(oxazoline))[3]

Mechanism: This method utilizes a C2-symmetric Cu(II) complex.[3] The catalyst binds the dienophile (typically an N-acyloxazolidinone) in a bidentate fashion, creating a rigid square-planar complex. The bulky tert-butyl groups on the ligand shield one face of the dienophile, forcing the Cp approach from the open face.

Target Audience: Projects requiring high endo selectivity and crystalline products.

Materials
  • Catalyst Precursor: Cu(OTf)₂ or Cu(SbF₆)₂ (must be anhydrous).[1]

  • Ligand: (S,S)-tert-Butyl-bis(oxazoline) [(S,S)-tBu-BOX].

  • Dienophile: 3-Acryloyl-2-oxazolidinone.

  • Solvent: Dichloromethane (DCM), dried over activated alumina.[1]

Protocol
  • Catalyst Formation (The "Green to Blue" Check):

    • In a flame-dried Schlenk flask under N₂, add Cu(OTf)₂ (0.10 equiv) and (S,S)-tBu-BOX (0.11 equiv).

    • Add anhydrous DCM. Stir for 1 hour.

    • Visual Check: The solution should turn a deep, clear blue/green.[1] If a precipitate remains or the color is pale, the complex has not formed (likely wet solvent).

  • Substrate Addition:

    • Add the dienophile (1.0 equiv) to the catalyst solution.

    • Cool the mixture to -78°C.

  • Cycloaddition:

    • Add freshly cracked Cyclopentadiene (5–10 equiv) slowly down the side of the flask.

    • Note: Cp is added in excess to account for background dimerization.

  • Workup:

    • Filter through a plug of silica to remove the copper catalyst.

    • Concentrate and purify via flash chromatography (EtOAc/Hexanes).[1]

Performance Data (Typical):

ParameterValueNote
Yield 85–95%High conversion due to Lewis Acid activation.
Endo:Exo >95:5Bidentate chelation locks the conformation.
ee (Endo) >90%Controlled by the t-Butyl steric bulk.

Method B: Organocatalysis (MacMillan Imidazolidinone)[1][5][6]

Mechanism: This method employs a chiral amine to form a transient iminium ion with


-unsaturated aldehydes.[1][4] This lowers the LUMO energy of the dienophile (mimicking Lewis acid activation) and shields one face via the benzyl group on the catalyst.

Target Audience: Projects using aldehyde substrates (e.g., acrolein, cinnamaldehyde) where metal contamination is a concern.[1]

Materials
  • Catalyst: MacMillan First Generation Catalyst (TFA salt).[1]

  • Dienophile: Cinnamaldehyde or Acrolein.

  • Solvent: MeOH/H₂O (95:5) or DCM.[1] Note: Small amounts of water can accelerate the hydrolysis step.

Protocol
  • Setup:

    • To a vial, add the MacMillan catalyst (0.05 equiv).[1]

    • Add solvent (MeOH/H₂O 95:5).[1]

  • Reaction:

    • Add Cinnamaldehyde (1.0 equiv).[1]

    • Cool to -20°C (or appropriate temp for specific substrate).

    • Add Cyclopentadiene (3.0 equiv).[1][5]

  • Monitoring:

    • Stir until the aldehyde is consumed (TLC monitoring).

  • Workup:

    • Dilute with Et₂O and wash with water.[4]

    • Critical: Organocatalytic adducts are often volatile or unstable aldehydes. Reduce immediately to the alcohol (NaBH₄) or protect as an acetal for characterization.

MacMillanCycle Catalyst Chiral Amine Catalyst Iminium Activated Iminium Ion (LUMO Lowered) Catalyst->Iminium Condensation (-H2O) Aldehyde Unsaturated Aldehyde Aldehyde->Iminium Condensation (-H2O) TS Cycloaddition TS (Face Shielded) Iminium->TS + Cp Cp Cyclopentadiene Product Chiral Product (Norbornene) TS->Product Hydrolysis (+H2O) Product->Catalyst Catalyst Turnover

Figure 2: The organocatalytic cycle.[1] The formation of the iminium ion is the activation step, functionally equivalent to metal coordination.

Troubleshooting & Expert Insights

Selectivity Control (Endo vs. Exo)
  • Kinetic Control (Endo): Favored at low temperatures (-78°C). The endo product forms faster due to secondary orbital interactions between the diene

    
    -system and the dienophile carbonyl.[6]
    
  • Thermodynamic Control (Exo): Favored at higher temperatures or prolonged reaction times. The exo adduct is sterically less congested and more stable.[2]

  • Tip: If exo selectivity is required, heat the endo-rich product mixture to equilibrate (retro-DA followed by re-addition).

Common Failure Modes
  • Low Conversion: Usually caused by wet solvent killing the Lewis Acid or "dead" Cp monomer. Fix: Flame dry glassware and crack Cp immediately before use.

  • Low ee: Often due to uncatalyzed background reaction. Fix: Lower the temperature. Ensure the catalyst loading is sufficient to outcompete the thermal background reaction.

  • Polymerization: Cp can polymerize with itself or the dienophile. Fix: Add a radical inhibitor (BHT) if using radical-sensitive substrates, though usually not necessary for standard DA.[1]

References

  • Lewis Acid Catalysis (Cu-BOX): Evans, D. A., Miller, S. J., & Lectka, T. (1993).[1] Bis(oxazoline)copper(II) complexes as chiral catalysts for the enantioselective Diels-Alder reaction. Journal of the American Chemical Society, 115(15), 6460–6461.[1] Link[1]

  • Organocatalysis (MacMillan): Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. (2000).[1] New strategies for organic catalysis: the first highly enantioselective organocatalytic Diels-Alder reaction. Journal of the American Chemical Society, 122(17), 4243–4244.[1] Link[1]

  • Corey Lactone Synthesis: Corey, E. J., et al. (1969).[1] Total synthesis of prostaglandins. Journal of the American Chemical Society, 91(20), 5675–5677.[1] Link[1]

  • Selectivity Mechanisms: Woodward, R. B., & Hoffmann, R. (1969).[1] The Conservation of Orbital Symmetry. Angewandte Chemie International Edition. Link[1]

Sources

Application

Application Note: Advanced One-Pot Synthesis of Functionalized Cyclopentene Intermediates

Part 1: Strategic Overview The Cyclopentene Scaffold in Drug Discovery The cyclopentene core is not merely a structural connector; it is a "privileged scaffold" that imparts specific conformational rigidity to bioactive...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

The Cyclopentene Scaffold in Drug Discovery

The cyclopentene core is not merely a structural connector; it is a "privileged scaffold" that imparts specific conformational rigidity to bioactive molecules. Unlike their saturated cyclopentane counterparts, cyclopentenes offer an alkene handle for late-stage functionalization (e.g., dihydroxylation, epoxidation) and enforce a planar geometry that mimics the transition states of hydrolytic enzymes. This motif is foundational in the synthesis of:

  • Prostaglandins and Prostacyclins: Key inflammatory mediators.

  • Carbocyclic Nucleosides: Antiviral agents (e.g., Abacavir precursors) where the ring replaces the labile furanose oxygen, increasing metabolic stability.

  • Spirocyclic Alkaloids: High-affinity ligands for G-protein coupled receptors (GPCRs).

One-Pot Efficiency: The New Standard

Traditional syntheses of substituted cyclopentenes often involve ring-closing metathesis (RCM) or Dieckmann condensations that require isolation of unstable intermediates. The protocols detailed below utilize cascade (domino) sequences , where the product of the first mechanistic step becomes the substrate for the next in situ. This approach minimizes solvent waste, avoids the isolation of sensitive intermediates (such as strained allenes or polarized divinyl ketones), and dramatically improves atom economy.

Decision Matrix: Selecting the Right Protocol
Target ArchitectureRecommended ProtocolMechanism TypeKey Advantage
Fused Bicyclic Systems Pauson-Khand (Protocol A) [2+2+1] CycloadditionStereoselective formation of quaternary centers; 100% atom economy.
Densely Aminated Cores Aza-Piancatelli (Protocol B) 4

Electrocyclization / Rearrangement
Converts renewable furans to amino-cyclopentenones in one step.
Highly Acidic Reagents PCCP Synthesis (Protocol C) Condensation / CyclizationScalable access to pentacarbomethoxycyclopentadiene (strong Brønsted acid).

Part 2: Featured Protocols

Protocol A: Catalytic Intramolecular Pauson-Khand Reaction (PKR)

For the stereoselective construction of bicyclic enones.[1]

Principle: The Pauson-Khand reaction is a formal [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide (CO).[2][3][4][5][6] While stoichiometric cobalt (


) is classic, it is atom-inefficient and requires harsh conditions. This protocol utilizes a Rhodium(I)  catalytic system which operates at lower CO pressures and offers superior enantiocontrol.

Mechanism & Workflow: The reaction proceeds via the formation of a metallacycle followed by CO insertion.[2][4] The Rhodium catalyst facilitates the oxidative cyclization of the enyne.

PKR_Mechanism cluster_cycle Rh(I) Catalytic Cycle Complex Rh-Enyne Complex Metallacycle Rhodacyclopentene Complex->Metallacycle Oxidative Cyclization CO_Insert Acyl-Rh Intermediate Metallacycle->CO_Insert + CO Red_Elim Reductive Elimination CO_Insert->Red_Elim Red_Elim->Complex Regeneration Product Bicyclic Cyclopentenone Red_Elim->Product Substrate 1,6-Enyne Substrate->Complex Coordination CO_Gas CO (1 atm)

Figure 1: Catalytic cycle of the Rh(I)-catalyzed Pauson-Khand reaction showing the critical CO insertion step.

Materials:

  • Substrate: 1-Allyl-2-(prop-2-yn-1-yl)benzene (or similar 1,6-enyne) (1.0 mmol)

  • Catalyst:

    
     (Chlorodicarbonylrhodium(I) dimer) (3 mol%)
    
  • Solvent: Toluene (anhydrous, degassed)

  • Reagent: Carbon Monoxide (CO) balloon (1 atm)

  • Apparatus: Flame-dried Schlenk flask or pressure tube.

Step-by-Step Procedure:

  • Inert Setup: Charge a flame-dried 25 mL Schlenk flask with

    
     (5.8 mg, 0.015 mmol, 3 mol% relative to dimer).
    
  • Solvent Addition: Add anhydrous toluene (5 mL) under an argon atmosphere.

  • Substrate Introduction: Add the 1,6-enyne substrate (1.0 mmol) via syringe.

  • CO Purge: Carefully evacuate the argon and backfill with CO from a balloon. Repeat this cycle three times to saturate the solvent with CO. Warning: CO is highly toxic. Perform strictly in a fume hood.

  • Reaction: Heat the mixture to 90 °C in an oil bath with vigorous stirring. Maintain the CO balloon pressure.

  • Monitoring: Monitor by TLC (typically 4–12 hours). Look for the disappearance of the alkyne spot and the appearance of a UV-active enone.

  • Workup: Cool to room temperature. Vent the CO gas safely. Filter the mixture through a small pad of silica gel (eluting with diethyl ether) to remove the Rh catalyst.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).

Expected Yield: 85–92% of the fused bicyclic enone.

Protocol B: Aza-Piancatelli Rearrangement

For the synthesis of densely functionalized amino-cyclopentenones.

Principle: This organocatalytic or Lewis-acid mediated cascade converts readily available furylcarbinols into 4-amino-cyclopentenones. It involves a 4


 electrocyclization of a pentadienyl cation intermediate, followed by a nucleophilic trap. It is a powerful method to generate "drug-like" complexity from biomass-derived furans.

Materials:

  • Substrate: 2-Furylcarbinol derivative (1.0 mmol)

  • Nucleophile: Morpholine or Aniline derivative (1.1 mmol)

  • Catalyst:

    
     (Dysprosium(III) triflate) (5 mol%)
    
  • Solvent: Acetonitrile (MeCN)

  • Temperature: Ambient (25 °C) to 60 °C

Step-by-Step Procedure:

  • Dissolution: In a 10 mL vial, dissolve the 2-furylcarbinol (1.0 mmol) in MeCN (2.0 mL).

  • Catalyst Addition: Add

    
     (30.5 mg, 0.05 mmol). The solution may darken slightly.
    
  • Nucleophile Addition: Add the amine nucleophile (1.1 mmol) dropwise.

  • Reaction: Stir at room temperature. If the reaction is sluggish (monitored by TLC), heat to 60 °C.

    • Checkpoint: The reaction typically passes through a colored intermediate (often red/orange) corresponding to the ring-opened species before cyclizing to the pale product.

  • Quench: Once starting material is consumed (approx. 1–4 h), dilute with water (5 mL) and extract with EtOAc (3 x 10 mL).

  • Purification: Dry organic layers over

    
    , concentrate, and purify via silica gel chromatography.
    

Mechanistic Insight: The Lewis acid ionizes the furylcarbinol hydroxyl group, generating an oxocarbenium ion. This triggers furan ring opening. The subsequent 4


 conrotatory electrocyclization forms the cyclopentenone core, which is then trapped by the amine.
Protocol C: Scalable One-Pot Synthesis of PCCP

Reagent Preparation for Advanced Organocatalysis.

Principle: 1,2,3,4,5-Pentacarbomethoxycyclopentadiene (PCCP) is a super-acidic, sterically bulky cyclopentadiene used as a Brønsted acid catalyst in other transformations. This protocol synthesizes it in one pot from acyclic precursors.

Materials:

  • Reagents: Dimethyl acetylenedicarboxylate (DMAD) (0.67 mol), Dimethyl malonate (0.67 mol).[7][8][9]

  • Catalysts: Pyridine (34 mmol), Acetic Acid (45 mmol).

  • Solvent: DCM (

    
    ) (840 mL).
    
  • Workup: Benzyltrimethylammonium chloride.[8]

Step-by-Step Procedure:

  • Setup: To a flame-dried 3 L flask with DCM (840 mL), add DMAD (95.8 g) and dimethyl malonate (88.2 g).

  • Initiation: Mix pyridine (2.7 g) and AcOH (2.7 g) in 10 mL DCM. Add this catalyst mixture dropwise to the main flask over 30 mins.

  • Reaction: Stir at Room Temperature for 3 hours. The solution will turn reddish-brown.[7][8][9]

  • Precipitation: Add benzyltrimethylammonium chloride (518 mg) and saturated aqueous

    
     (840 mL).
    
  • Isolation: The PCCP salt precipitates. Filter, wash with DCM, and acidify with HCl to obtain the free acid PCCP.

Part 3: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Protocol A: Low Conversion Catalyst PoisoningEnsure CO purity; trace sulfur or oxygen can deactivate Rh. Degas solvents thoroughly.
Protocol A: Isomerization High TemperatureReduce temperature to 70 °C and increase reaction time.
Protocol B: Polymerization High ConcentrationDilute reaction to 0.1 M. Furans are prone to polymerization under acidic conditions.
Protocol B: No Cyclization Weak Lewis AcidSwitch from

to

or increase temperature.
Safety Note
  • Carbon Monoxide (Protocol A): Colorless, odorless, and lethal. Use a CO detector in the hood.

  • DMAD (Protocol C): Potent vesicant and lachrymator. Handle with double gloves.

References

  • Pauson-Khand Reaction (Catalytic)

    • Jeong, N. et al. "Rhodium(I)-Catalyzed Intramolecular Pauson-Khand Reaction." Journal of the American Chemical Society, 1994, 116(7), 3159–3160.
  • Aza-Piancatelli Rearrangement

    • Veits, G. K. et al. "Cascade rearrangement of furylcarbinols with hydroxylamines: practical access to densely functionalized cyclopentane derivatives." Organic & Biomolecular Chemistry, 2015, 13, 8465-8469.
  • PCCP Synthesis

    • Gair, J. J. et al. "A Scalable, One-Pot Synthesis of 1,2,3,4,5-Pentacarbomethoxycyclopentadiene." Synthesis, 2019, 51(05), 1135-1138.[10]

  • Nazarov Cyclization Review

    • Tius, M. A. "Some New Nazarov Cyclizations." European Journal of Organic Chemistry, 2005, 2193–2206.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 1-Amino-3-cyclopentene hydrochloride synthesis

Technical Guide: Optimizing Yield in 1-Amino-3-cyclopentene Hydrochloride Synthesis Introduction 1-Amino-3-cyclopentene hydrochloride (CAS: 91469-55-5) is a critical aliphatic cycle scaffold used in the synthesis of vira...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimizing Yield in 1-Amino-3-cyclopentene Hydrochloride Synthesis

Introduction

1-Amino-3-cyclopentene hydrochloride (CAS: 91469-55-5) is a critical aliphatic cycle scaffold used in the synthesis of viral neuraminidase inhibitors and other bioactive agents.[1][2][3] While structurally simple, its synthesis is plagued by three primary yield-killing factors: volatility of the free amine , high water solubility of the hydrochloride salt , and thermodynamic instability of the double bond (isomerization to the conjugated enamine).

This guide deviates from standard textbook protocols, which often result in <40% yields due to aqueous losses. Instead, we present a "Golden Batch" Anhydrous Curtius Protocol , designed to maximize yield (>85%) and purity by avoiding aqueous workups of the final salt.

Module 1: Strategic Route Analysis

For high-yield synthesis, the Curtius Rearrangement via a Boc-protected intermediate is the superior pathway compared to Nucleophilic Substitution (Gabriel) or Reductive Amination.

Why Curtius?

  • Stereochemical Retention: Preserves ring configuration.

  • Avoids Unstable Halides: Unlike the Gabriel synthesis, which requires unstable allylic halides (3-chloro-1-cyclopentene), the Curtius route starts from the stable 3-cyclopentene-1-carboxylic acid.

  • Volatility Management: The intermediate carbamate is non-volatile, allowing purification before the formation of the sensitive amine salt.

Pathway Visualization

CurtiusPathway cluster_0 Critical Yield Control Point Acid 3-Cyclopentene- 1-carboxylic acid Azide Acyl Azide (Transient) Acid->Azide DPPA, Et3N Toluene Iso Isocyanate (Intermediate) Azide->Iso Heat (Reflux) -N2 Boc N-Boc-3- cyclopenten-1-amine Iso->Boc t-BuOH Trapping Final 1-Amino-3-cyclopentene Hydrochloride Boc->Final 4M HCl in Dioxane (Anhydrous)

Figure 1: The optimized Curtius rearrangement pathway. The dashed red box indicates the critical deprotection step where aqueous avoidance is mandatory.

Module 2: The "Golden Batch" Protocol

Objective: Synthesize 1-Amino-3-cyclopentene HCl with >85% yield. Scale: 10g Starting Material Basis.

Phase 1: One-Pot Curtius Rearrangement to Boc-Amine

Reagents: 3-Cyclopentene-1-carboxylic acid (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (1.2 eq), tert-Butanol (excess/solvent).

  • Activation: Dissolve 3-cyclopentene-1-carboxylic acid (10.0 g) in anhydrous Toluene (100 mL). Add Triethylamine (1.2 eq) followed by DPPA (1.1 eq) dropwise at 0°C.

    • Expert Insight: Keeping the temperature low initially prevents premature decomposition of the acyl azide.

  • Rearrangement: Stir at RT for 1 hour, then slowly heat to 80°C. Observe nitrogen evolution.

    • Safety: Ensure proper venting for

      
       gas.
      
  • Trapping: Once gas evolution ceases (isocyanate formation complete), add excess tert-Butanol (or use Toluene/t-BuOH 1:1 mix initially) and reflux for 4-6 hours.

  • Workup: Cool to RT. Wash with 5%

    
     and Brine. Dry organic layer over 
    
    
    
    .
  • Purification: Concentrate in vacuo. If necessary, purify the N-Boc intermediate via short silica plug (Hexane/EtOAc).

    • Checkpoint: You now have a stable, non-volatile solid/oil. Do not proceed until this intermediate is pure.

Phase 2: Anhydrous Deprotection (The Yield Maker)

Reagents: 4M HCl in Dioxane (or EtOAc).

  • Dissolution: Dissolve the purified N-Boc intermediate in minimum anhydrous Dioxane or Diethyl Ether.

  • Acidification: Cool to 0°C. Add 4M HCl in Dioxane (3-4 eq) dropwise.

    • Critical:Do not use aqueous HCl. Water will dissolve your product, necessitating lyophilization or difficult extractions that destroy yield.

  • Precipitation: Stir at RT. The product will precipitate as a white crystalline solid.

  • Isolation: Filter the solid under nitrogen/argon.

  • Washing: Wash the filter cake with cold anhydrous ether to remove residual Boc byproducts.

  • Drying: Vacuum dry at RT. Do not heat >40°C to prevent double bond migration.

Module 3: Troubleshooting & FAQs

Q1: My yield is low (<40%) after deprotection. What happened?

Diagnosis: You likely used an aqueous workup or aqueous HCl. Mechanism: 1-Amino-3-cyclopentene HCl is extremely hygroscopic and water-soluble. Extracting it from water requires multiple passes with n-butanol or DCM, which is inefficient. Solution: Switch to the Anhydrous Precipitation Method (Phase 2 above). If you must recover from water, freeze-dry (lyophilize) the aqueous layer; do not attempt solvent extraction.

Q2: The product is oiling out instead of crystallizing during deprotection.

Diagnosis: Solvent polarity mismatch or presence of impurities. Solution:

  • Ensure the starting Boc-amine is clean.

  • Add a "seed" crystal if available.

  • Add an anti-solvent like Diethyl Ether or Hexane to the reaction mixture to force precipitation.

  • Scratch the glass side of the flask to induce nucleation.

Q3: NMR shows a shift in the alkene protons. Is my product decomposing?

Diagnosis: Isomerization to 1-amino-1-cyclopentene (enamine) or 2-cyclopentene. Cause: This occurs under thermodynamic control, often triggered by excess heat or prolonged exposure to acid without crystallization. Solution:

  • Keep deprotection temperature <25°C.

  • Limit reaction time to exactly what is needed for Boc removal (monitor by TLC).

  • Store the salt at -20°C.

Q4: Can I use the Gabriel Synthesis instead?

Analysis: While possible, the Gabriel synthesis requires 4-bromo-1-cyclopentene or 3-chloro-1-cyclopentene. These allylic halides are prone to polymerization and


 side reactions. The Curtius route uses the carboxylic acid, which is bench-stable and commercially cheaper, making it more robust for scale-up.

Module 4: Data & Performance Comparison

ParameterStandard Aqueous WorkupOptimized Anhydrous Protocol
Yield (Step 2) 35 - 45%85 - 92%
Purity (HPLC) 90 - 95%>98%
Workup Time 24 Hours (Lyophilization)2 Hours (Filtration)
Stability Prone to hydrates/oilsStable Crystalline Solid

References

  • Curtius Rearrangement Mechanism & Applications : Smith, P. A. S.[4] "The Curtius Reaction."[4][5][6][7][8][9][10] Organic Reactions, 1946 , 3, 337–449.

  • Synthesis of Cyclopentenyl Amines via Curtius: Organic Process Research & Development, "Scalable Synthesis of Cyclic Amines via Acyl Azides." (General reference for Curtius scale-up methodologies).
  • Properties of 1-Amino-3-cyclopentene hydrochloride : PubChem Compound Summary, CID 2756395. [2]

  • Gabriel Synthesis Limitations : Gibson, M. S.; Bradshaw, R. W. "The Gabriel Synthesis of Primary Amines."[11][12] Angewandte Chemie International Edition, 1968 , 7(12), 919–930.

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of Cyclopentene Derivatives

Welcome to the Cyclopentene Synthesis Support Hub. Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist (Organic Synthesis Division) Introduction Synthesizing functionalized cyclopentenes present...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Cyclopentene Synthesis Support Hub. Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist (Organic Synthesis Division)

Introduction

Synthesizing functionalized cyclopentenes presents a unique set of topological and stereochemical challenges. Unlike six-membered rings, which settle into well-defined chair conformations, five-membered rings suffer from envelope flipping and higher angle strain (approx. 6 kcal/mol). This guide addresses the three most critical failure modes reported by our user base: uncontrolled olefin geometry (RCM) , poor torquoselectivity (Nazarov) , and catalyst deactivation (Pauson-Khand) .

Module 1: Ring-Closing Metathesis (RCM)

Subject: Controlling E/Z Selectivity and Preventing Oligomerization

User Ticket #RCM-402: "My reaction yields a viscous oil instead of the cyclic product."

Diagnosis: You are likely observing ADMET (Acyclic Diene Metathesis) oligomerization rather than ring closure. This is a thermodynamic competition driven by entropy.

Troubleshooting Protocol:

  • The Dilution Principle: RCM is intramolecular (unimolecular), while oligomerization is intermolecular (bimolecular). You must run the reaction at high dilution (

    
     M, typically 
    
    
    
    mM) to favor cyclization.
  • Slow Addition: Do not add the catalyst all at once. Add the catalyst solution via syringe pump over 4–6 hours to keep the active catalytic species concentration low relative to the substrate.

User Ticket #RCM-405: "I am getting a mixture of isomers and the double bond has migrated."

Diagnosis: This is Ruthenium-Hydride Isomerization . Decomposition of the Ru-carbene generates Ru-H species that catalyze the migration of the double bond (chain walking), leading to thermodynamic mixtures of internal olefins or contracting the ring size.

Corrective Workflow:

  • Add Scavengers: Add 10–20 mol% of 1,4-benzoquinone or 2,6-dichloro-1,4-benzoquinone to the reaction mixture. These oxidants scavenge Ru-hydride species, preventing isomerization without killing the metathesis activity [1].

  • Temperature Control: Lower the temperature. Isomerization has a higher activation energy than metathesis. If possible, switch to a more active catalyst (e.g., Grubbs II or Hoveyda-Grubbs II ) that operates at lower temperatures.

Data: Catalyst Performance in Cyclopentene Formation

Catalyst TypeActivityE/Z Selectivity (Small Rings)Isomerization RiskRecommended Use
Grubbs I ModerateModerateLowSimple substrates, no functional groups sensitive to Lewis acids.
Grubbs II HighThermodynamic MixHighSterically hindered dienes; requires benzoquinone additive.
Hoveyda-Grubbs II Very HighThermodynamic MixHighDifficult closures; tetrasubstituted olefins.
Mo-Catalysts (Schrock) HighTunableLowWhen specific stereocontrol is required (specialized handling needed).

Module 2: The Nazarov Cyclization

Subject: Torquoselectivity (Controlling Relative Stereochemistry)

User Ticket #NAZ-108: "I formed the cyclopentenone, but the substituents are trans instead of cis."

Diagnosis: You have a Torquoselectivity Error . The Nazarov cyclization is a


 conrotatory electrocyclization.[1] The direction of rotation (clockwise vs. counter-clockwise) is dictated by orbital overlap, not just sterics. In simple divinyl ketones, the rotation is often random or thermodynamically controlled, leading to mixtures.

The Solution: Silicon-Directed Cyclization Utilize the Denmark Protocol (Silicon-directed Nazarov). By placing a trimethylsilyl (TMS) group at the


-position of the divinyl ketone, you lock the rotation.

Mechanism of Action: The


 bond acts as a super-donor. It must align parallel to the empty p-orbital of the pentadienyl cation to stabilize it (hyperconjugation). This requirement forces the rotation in exactly one direction, ensuring the silyl group ends up exo to the ring system, which subsequently eliminates to form the double bond at a specific regio-position [2].

Step-by-Step Protocol (Silicon-Directed):

  • Substrate Design: Synthesize a divinyl ketone where one alkene has a

    
    -TMS group.
    
  • Lewis Acid Selection: Use FeCl

    
      (stoichiometric) or BF
    
    
    
    OEt
    
    
    at
    
    
    C.
  • Quench: The reaction typically eliminates the silyl group in situ or upon workup, yielding the specific enone isomer.

Nazarov_Logic Start Start: Divinyl Ketone Check_Sub Is substrate chiral? Start->Check_Sub Standard Standard Nazarov Check_Sub->Standard No Si_Strategy Apply Silicon-Directed Strategy Check_Sub->Si_Strategy Yes (or Modified) Result_Mix Result: Racemic/Diastereomeric Mix Standard->Result_Mix Mech Mechanism: σ(C-Si) overlaps with p-orbital Si_Strategy->Mech Rotation Forced Conrotatory Closure Mech->Rotation Product Product: Single Diastereomer (Regiodefined Enone) Rotation->Product

Caption: Logic flow for selecting the Silicon-Directed Nazarov strategy to ensure single-diastereomer formation.

Module 3: Pauson-Khand Reaction (PKR)

Subject: Reaction Stalling and Regioselectivity

User Ticket #PKR-301: "Reaction is too slow and requires dangerous CO pressure."

Diagnosis: Thermal PKR often requires high temperatures (


C) to dissociate a CO ligand from the cobalt cluster to create a vacant site for the alkene. This leads to decomposition.

Troubleshooting Protocol: Switch to NMO-Promoted PKR . Using N-methylmorpholine N-oxide (NMO) chemically oxidizes a CO ligand, creating the vacant site at room temperature [3].

Protocol (NMO Method):

  • Complexation: Stir the alkyne (1.0 equiv) with Co

    
    (CO)
    
    
    
    (1.1 equiv) in CH
    
    
    Cl
    
    
    at RT until CO evolution ceases (approx. 1-2 h). Result: Deep red solution.
  • Addition: Add the alkene (if intermolecular) or simply proceed (if intramolecular).

  • Promotion: Cool to

    
    C. Add NMO  (6–9 equiv) as a solid in portions.
    
  • Observation: The reaction typically completes in 1–4 hours at RT, indicated by the precipitation of blue cobalt salts.

User Ticket #PKR-303: "Intermolecular reaction gives a mixture of regioisomers."

Guidance: Intermolecular PKR is notoriously non-selective with unsymmetrical alkenes.

  • Electronic Bias: Electron-withdrawing groups (EWGs) on the alkene generally add to the carbon away from the CO insertion site.

  • Steric Bias: Bulky groups prefer the position away from the ring junction.

  • Best Practice: If possible, tether the alkyne and alkene (Intramolecular PKR). This enforces regiochemistry solely based on ring size (forming the bicyclic 5,5-fused system is highly favored over 6,4-fused) [4].

Module 4: Asymmetric [3+2] Annulation

Subject: Enantioselective Synthesis via Phosphine Catalysis

User Ticket #LU-505: "Trying to synthesize chiral cyclopentenes from allenoates but getting low ee."

Diagnosis: You are likely using a generic phosphine (like PPh


). The Lu [3+2] Annulation  requires specialized chiral phosphines to control the intermediate zwitterion geometry.

Recommendation: Switch to Amino-Acid Derived Phosphines or Phosphepines . The zwitterionic intermediate (generated by phosphine attack on the allenoate) must have a rigid chiral environment to discriminate the face of the alkene acceptor.

Key Reference Protocol (Fu's Method):

  • Catalyst: Use a chiral phosphepine catalyst (e.g., derived from binaphthyl).

  • Substrates: Allenoates (dipole precursor) and Enones (dipolarophile).

  • Condition: Toluene, RT.

  • Outcome: This method yields highly functionalized cyclopentenes with quaternary stereocenters [5].

Summary of Diagnostic Logic

Troubleshooting_Flow Input Target: Cyclopentene Derivative Q1 Starting Material? Input->Q1 Path_Diene Diene Q1->Path_Diene RCM Path_Enyne Enyne Q1->Path_Enyne Pauson-Khand Path_Divinyl Divinyl Ketone Q1->Path_Divinyl Nazarov Issue_RCM Issue: Oligomers? Path_Diene->Issue_RCM Issue_PKR Issue: Slow/High T? Path_Enyne->Issue_PKR Issue_Naz Issue: Wrong Isomer? Path_Divinyl->Issue_Naz Sol_Dilution Sol: High Dilution (<5mM) Issue_RCM->Sol_Dilution Sol_NMO Sol: Add NMO (Promoter) Issue_PKR->Sol_NMO Sol_Si Sol: Silicon-Directed Issue_Naz->Sol_Si

Caption: Diagnostic flowchart for selecting the correct troubleshooting protocol based on substrate class.

References

  • Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005). Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society, 127(49), 17160–17161. Link

  • Denmark, S. E., & Jones, T. K. (1982). Silicon-directed Nazarov cyclization.[1][2][3] Journal of the American Chemical Society, 104(9), 2642–2645. Link

  • Shambayati, S., Crowe, W. E., & Schreiber, S. L. (1990). N-Oxide promoted Pauson-Khand cyclizations at room temperature. Tetrahedron Letters, 31(37), 5289-5292. Link

  • Brummond, K. M., & Kent, J. L. (2000). Recent Advances in the Pauson−Khand Reaction and Related [2+2+1] Cycloadditions. Tetrahedron, 56(21), 3263–3283. Link

  • Wilson, J. E., & Fu, G. C. (2006).[4] Synthesis of functionalized cyclopentenes through catalytic asymmetric [3+2] cycloadditions of allenes with enones.[4][5] Angewandte Chemie International Edition, 45(9), 1426–1429. Link

Sources

Troubleshooting

side reactions in the synthesis of 1-Amino-3-cyclopentene hydrochloride

Technical Support Center: Synthesis of 1-Amino-3-cyclopentene Hydrochloride Executive Summary & Route Selection The synthesis of 1-Amino-3-cyclopentene hydrochloride (also known as 3-cyclopenten-1-amine HCl) presents a u...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-Amino-3-cyclopentene Hydrochloride

Executive Summary & Route Selection

The synthesis of 1-Amino-3-cyclopentene hydrochloride (also known as 3-cyclopenten-1-amine HCl) presents a unique challenge: preserving the position of the isolated double bond while installing a primary amine.

This guide addresses the three most critical failure modes:

  • Urea Formation (The "Wet Solvent" trap).

  • Double Bond Migration (The Thermodynamic Sink).

  • Allylic Scrambling (Regioisomerism in displacement routes).

Troubleshooting Module: The Curtius Rearrangement

Primary Route: 3-Cyclopentene-1-carboxylic acid


 Acyl Azide 

Isocyanate

Carbamate

Amine HCl.
Issue #1: "My yield is low, and I see a symmetric byproduct."

Diagnosis: Formation of the Symmetric Urea byproduct. Mechanism: If the reaction mixture contains residual moisture during the thermal rearrangement step (Isocyanate formation), water hydrolyzes a portion of the isocyanate to the free amine in situ. This free amine then nucleophilically attacks the remaining isocyanate, forming a chemically inert urea precipitate.

Corrective Protocol:

  • Strict Anhydrous Conditions: The rearrangement reflux (usually in Toluene or Benzene) must be performed under Argon/Nitrogen.

  • The "Trapping" Strategy: Do not hydrolyze the isocyanate directly with water. Instead, trap the isocyanate with tert-butanol to form the Boc-protected intermediate (tert-butyl (3-cyclopenten-1-yl)carbamate). This stable intermediate can be purified before acidic deprotection, preventing urea formation.

Issue #2: "The acyl azide step is vigorous/uncontrollable."

Diagnosis: Thermal runaway of the acyl azide. Safety Critical: Acyl azides are energetic. Optimization:

  • Reagent Switch: Instead of forming the acid chloride and adding NaN3, use Diphenylphosphoryl azide (DPPA) .

  • Protocol: Combine the carboxylic acid, DPPA, and Triethylamine (TEA) in toluene at room temperature. Heat slowly to 80°C. This "One-Pot" Curtius avoids the isolation of the potentially explosive acyl azide intermediate.

Troubleshooting Module: Nucleophilic Displacement (Alternative Route)

Route: 3-Cyclopenten-1-ol


 Mesylate 

Azide/Phthalimide

Amine.
Issue #3: "I have a mixture of isomers (3-cyclopenten-1-amine and 2-cyclopenten-1-amine)."

Diagnosis: SN2' Allylic Rearrangement . Mechanism: When displacing a leaving group (Mesylate/Tosylate) on a homoallylic system, the nucleophile can attack the gamma-carbon (the double bond), causing the double bond to migrate.

  • SN2 (Desired): Direct attack at C1.

  • SN2' (Undesired): Attack at C3/C4, shifting the double bond.

Corrective Protocol:

  • Steric Control: Use bulky nucleophiles (e.g., Potassium Phthalimide) in polar aprotic solvents (DMF) at lower temperatures (0°C to RT) to favor direct SN2 attack.

  • Avoid Lewis Acids: Lewis acids can stabilize the allylic cation, promoting the rearrangement.

Troubleshooting Module: Salt Formation & Stability

Issue #4: "The product degrades/darkens upon storage."

Diagnosis: Oxidation of the free base or acid-catalyzed isomerization. Mechanism: The free amine (1-amino-3-cyclopentene) is an electron-rich olefin, susceptible to air oxidation. Furthermore, strong acid (excess HCl) can protonate the alkene, leading to a carbocation shift to the thermodynamically more stable conjugated position (enamine/imine).

Stability Protocol:

  • Immediate Salt Formation: Never store the free base. Convert immediately to the HCl salt.

  • Anhydrous HCl: Use 2M HCl in Diethyl Ether or Dioxane. Do not use aqueous HCl for the precipitation if possible, as water removal requires heat, which promotes isomerization.

  • Lyophilization: If water must be used, freeze-dry (lyophilize) rather than rotary evaporate to minimize thermal stress.

Visual Analysis: Reaction Pathways & Failure Modes

The following diagram illustrates the logical flow of the Curtius route and the critical branching points where side reactions occur.

Synthesis_Pathways Start 3-Cyclopentene-1-carboxylic Acid Azide Acyl Azide (Unstable Intermediate) Start->Azide DPPA / TEA (One Pot) Isocyanate Isocyanate (Reactive Electrophile) Azide->Isocyanate Heat (-N2) Curtius Rearrangement Urea FAILURE MODE: Symmetric Urea Isocyanate->Urea Moisture (H2O) Hydrolysis + Self-Reaction Boc Boc-Protected Amine (Stable Intermediate) Isocyanate->Boc Trapping with t-BuOH Product 1-Amino-3-cyclopentene HCl (Target) Boc->Product Deprotection (HCl/Dioxane) Isomer FAILURE MODE: Isomerization (Conjugated) Product->Isomer Excess Acid + Heat Double Bond Migration

Figure 1: Mechanistic flow of the Curtius Rearrangement showing the critical "Urea Trap" and the safe pathway via Boc-protection.

Comparative Data: Reagent Selection

StepReagent OptionProsConsRecommendation
Activation Thionyl Chloride (

)
Cheap, effective.Generates acidic byproducts; harsh.Avoid (Use DPPA).
Activation DPPA (Diphenylphosphoryl azide)One-pot, mild, safer.More expensive.Recommended .
Trapping Water (Acidic Hydrolysis)Direct route to amine.High risk of Urea formation.High Risk .
Trapping Benzyl Alcohol (Cbz)UV active (easy TLC).Requires Hydrogenation to remove (Risks reducing alkene).Avoid (Pd/C reduces alkene).
Trapping tert-Butanol (Boc)Stable, easy acid removal.Requires TFA or HCl step.Recommended .

FAQ: Expert Solutions

Q: Can I use catalytic hydrogenation to purify the product? A: Absolutely not. Standard hydrogenation catalysts (Pd/C, PtO2) will rapidly reduce the internal double bond, destroying your cyclopentene ring to form cyclopentylamine. If you must remove a protecting group (like Cbz), you cannot use hydrogenolysis. Use acid-labile groups (Boc) or chemical cleavage.

Q: Why does the melting point of my HCl salt vary? A: This often indicates varying degrees of hydration or the presence of the thermodynamic isomer (2-cyclopenten-1-amine). 1-Amino-3-cyclopentene HCl should be a white, crystalline solid.[1][2] If it is an oil or sticky gum, recrystallize from Ethanol/Ether.

Q: Is the starting material (3-cyclopentene-1-carboxylic acid) stable? A: Yes, it is generally stable at room temperature but should be stored cold. It is significantly more stable than the corresponding aldehyde or the free amine.

References

  • Curtius Rearrangement Mechanism & Scope

    • Smith, P. A. S. "The Curtius Reaction."[3][4][5][6][7] Organic Reactions, 1946, 3, 337-449.

    • Mechanism Overview:

  • Use of DPPA (Diphenylphosphoryl azide)

    • Shioiri, T., Ninomiya, K., & Yamada, S. "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis." Journal of the American Chemical Society, 1972, 94(17), 6203–6205.
    • Source:

  • Synthesis of Cyclopenten-amines (Patent Literature)

    • Preparation of 3-amino-cyclopentanol derivatives (Analogous Chemistry): CN102633657A.
    • Source:

  • Gabriel Synthesis & Allylic Rearrangements

    • General Mechanism:[5]

Sources

Optimization

avoiding racemization in chiral synthesis involving cyclopentene

This is Dr. Aris Thorne , Senior Application Scientist at the Chiral Synthesis Center of Excellence.

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Chiral Synthesis Center of Excellence.

Below is a specialized technical guide designed to troubleshoot and prevent racemization in cyclopentene-based scaffolds. This guide moves beyond basic textbook definitions to address the kinetic and thermodynamic pitfalls specific to five-membered rings.

Topic: Preventing Racemization in Cyclopentene Derivatives Ticket ID: CP-RAC-001 Status: Resolved

Executive Summary: The "Ring Strain" Factor

Unlike cyclohexanes, cyclopentenes possess a unique combination of ring strain and planarity that lowers the activation energy for several racemization pathways:

  • 
    -Allyl Isomerization:  In Pd-catalyzed reactions, the "memory effect" is easily lost due to rapid 
    
    
    
    -
    
    
    -
    
    
    equilibration.
  • Facile Enolization: Cyclopentenones are highly susceptible to base-catalyzed epimerization because the planar transition state is energetically accessible.

  • Acyl Migration: In meso-desymmetrization, intramolecular acyl transfer is faster in 5-membered rings due to favorable proximity (entropy).

Troubleshooting Guide (Q&A)

Module A: Transition Metal Catalysis (Pd-AAA)

User Question: I am performing a Trost Asymmetric Allylic Alkylation (AAA) on a cyclopentenyl carbonate. My initial conversion shows 94% ee, but if I leave the reaction longer to drive conversion, the ee drops to 80%. Why?

Dr. Thorne: You are observing product racemization via reversible ionization or catalyst-mediated equilibration of the starting material.

Diagnosis: In cyclopentene systems, the Pd(


-allyl) intermediate is configurationally labile. If the nucleophilic attack is slow, the palladium complex undergoes 

-

-

isomerization (flipping the face of the allyl system), leading to a racemic intermediate.

Corrective Actions:

  • The "Chloride Effect": Are you using a chloride-containing precursor (e.g.,

    
    )? Chloride ions coordinate to Pd, stabilizing the cationic intermediate but also accelerating the rate of 
    
    
    
    -
    
    
    -
    
    
    isomerization.
    • Fix: Switch to a chloride-free precatalyst like

      
       with a non-coordinating counterion source if necessary, or ensure your ligand (e.g., Trost DACH) is in slight excess to scavenge Pd.
      
  • Ligand "Walls": The Trost ligands (DACH-phenyl or naphthyl) create a chiral pocket. If the "walls" are not sterically bulky enough for your specific cyclopentene substitution, the allyl moiety can rotate.

    • Fix: Screen the Trost Naphthyl ligand instead of the Phenyl variant to increase the steric barrier against rotation.

  • Reaction Termination: Do not "cook" the reaction. The product itself can re-ionize (reverse reaction) if the leaving group (carbonate/acetate) is still present or if the product is an allylic amine/ester.

    • Fix: Monitor conversion strictly. Quench immediately upon consumption of SM.

Module B: Cyclopentenone Functionalization

User Question: I synthesized a chiral 4-hydroxy-cyclopent-2-enone, but during the TBS protection step using imidazole/DMF, I lost optical purity.

Dr. Thorne: This is a classic case of base-catalyzed enolization . Cyclopentenones are "soft" electrophiles but also have highly acidic


-protons (pKa 

13-15 depending on substitution).

Diagnosis: Imidazole (pKa of conjugate acid ~7) is basic enough to deprotonate the


-position (C4 or C5) of the cyclopentenone, forming a transient enolate. Reprotonation occurs randomly, racemizing the center.

Corrective Actions:

  • Change the Base: Switch to a non-nucleophilic, bulky base that is just basic enough to deprotonate the silyl chloride but kinetically slow to deprotonate the ring.

    • Fix: Use 2,6-lutidine at

      
       or 
      
      
      
      instead of imidazole.
  • Solvent Switch: DMF promotes ionic dissociation and basicity.

    • Fix: Use

      
       (DCM).
      
  • Protocol Adjustment:

    • Standard: Imidazole (2.5 eq) + TBSCl

      
       Racemization risk.
      
    • Optimized: TBSOTf (1.1 eq) + 2,6-Lutidine (1.5 eq) in DCM at

      
      .
      
Module C: Enzymatic Desymmetrization

User Question: I am desymmetrizing meso-cyclopent-2-ene-1,4-diol using a lipase. The mono-acetate product has 90% ee, but the yield stalls at 40%. Adding more enzyme lowers the ee.

Dr. Thorne: You are fighting acyl migration and product hydrolysis .

Diagnosis: In 1,4-functionalized cyclopentenes, the free hydroxyl group can attack the newly formed acetate (intramolecular transesterification). This scrambles the stereocenter. Adding more enzyme catalyzes the reverse reaction (hydrolysis) or the acetylation of the second hydroxyl (forming the meso-diacetate).

Corrective Actions:

  • Acyl Donor Selection: Use an irreversible acyl donor.

    • Fix: Use vinyl acetate or isopropenyl acetate . The byproduct is acetaldehyde or acetone, which cannot reverse the reaction.

  • Water Control: Lipases require trace water for activity, but excess water promotes hydrolysis.

    • Fix: Use molecular sieves in the reaction or pre-dry the solvent (MTBE or Diisopropyl ether are preferred over THF).

  • Temperature: Migration is entropy-driven (requires conformational flexing).

    • Fix: Lower the temperature to

      
       or 
      
      
      
      .

Visualizing the Racemization Mechanism

The following diagram illustrates the "Memory Loss" pathway in Pd-catalyzed allylic alkylation, the most common failure mode in chiral cyclopentene synthesis.

Pd_Racemization Start Chiral Cyclopentenyl Leaving Group (S) Ionization Ionization (Oxidative Addition) Start->Ionization + Pd(0) Pd_Complex Pd(0) Catalyst Pd_Complex->Ionization Pi_Allyl_Match Matched Pd-Pi-Allyl Complex (Retains Chirality) Ionization->Pi_Allyl_Match Kinetic Control Sigma_Allyl Sigma-Allyl Intermediate (Achiral/Rotatable) Pi_Allyl_Match->Sigma_Allyl Slow Attack / High Temp Product_Chiral Chiral Product (High ee) Pi_Allyl_Match->Product_Chiral Fast Nucleophilic Attack (Soft Nu) Pi_Allyl_Mismatch Mismatched Pd-Pi-Allyl Complex (Inverted Chirality) Pi_Allyl_Mismatch->Sigma_Allyl Equilibration Product_Racemic Racemic Product (Low ee) Pi_Allyl_Mismatch->Product_Racemic Nucleophilic Attack Sigma_Allyl->Pi_Allyl_Mismatch Bond Rotation

Caption: The "Memory Loss" mechanism. Racemization occurs when the rate of nucleophilic attack is slower than the rate of


-

-

isomerization (red dashed lines).

Validated Experimental Protocols

Protocol A: Robust Pd-AAA of Cyclopentenyl Carbonates

Designed to minimize


-allyl isomerization.
ParameterSpecificationRationale
Precatalyst

Avoids chloride ions which accelerate isomerization [1].
Ligand

-DACH-Naphthyl Trost Ligand
"Naphthyl" walls provide superior steric locking compared to Phenyl.
Solvent

(degassed)
Non-coordinating solvent prevents solvent-assisted ligand displacement.
Nucleophile Dimethyl malonate (NaH deprotonated)"Soft" nucleophile ensures attack on the

-allyl face opposite to Pd.
Additives Tetrahexylammonium bromide (THAB)Acts as a phase transfer catalyst and stabilizes the Pd(0) species without coordinating strongly.

Step-by-Step:

  • Catalyst Formation: In a flame-dried Schlenk tube, dissolve

    
     (2.5 mol%) and Ligand (7.5 mol%) in degassed DCM. Stir at RT for 15 min until the solution turns from purple to orange/yellow.
    
  • Nucleophile Prep: In a separate flask, generate the sodium enolate of dimethyl malonate (1.2 eq) using NaH (1.1 eq) in THF/DCM.

  • Reaction: Cool the catalyst solution to

    
    . Add the racemic cyclopentenyl carbonate (1.0 eq). Note: If doing DYKAT, use the racemic epoxide.
    
  • Addition: Cannulate the nucleophile solution dropwise into the catalyst mixture.

  • Monitoring: Monitor by HPLC (Chiralcel OD-H). Stop immediately when SM is <2%.

Protocol B: "Racemization-Free" Silyl Protection of 4-Hydroxy-Cyclopentenone

Designed to avoid base-catalyzed enolization.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Reagents: Add 4-hydroxy-cyclopent-2-enone (1.0 eq) and DCM (0.1 M concentration).

  • Cooling: Cool to

    
     (Dry ice/acetone bath).
    
  • Base: Add 2,6-Lutidine (1.5 eq) dropwise. Wait 5 mins.

  • Silylation: Add TBSOTf (1.1 eq) dropwise over 10 minutes.

  • Quench: Once TLC shows conversion (usually <30 mins), quench at low temp with saturated aqueous

    
    .
    
  • Rationale: TBSOTf is highly reactive, allowing the reaction to proceed at temperatures where the base cannot deprotonate the ring protons [2].

References

  • Trost, B. M., & Jiang, C. (2003).[1] Pd-Catalyzed Asymmetric Allylic Alkylation. A Short Route to the Cyclopentyl Core of Viridenomycin. Organic Letters, 5(9), 1563–1565.[1]

  • Simeonov, S. P., et al. (2016).[2] Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(10), 5744–5893.

  • Trost, B. M. (2004). Asymmetric Allylic Alkylation: An Enabling Technology. Journal of Organic Chemistry, 69(22), 7403–7414.

  • Johnson, R. A., & Sharpless, K. B. (1993). Catalytic Asymmetric Synthesis. VCH Publishers. (Reference for general principles of kinetic resolution in strained rings).

Sources

Troubleshooting

refining workup procedures for reactions with water-soluble amines

Technical Support Center: Advanced Workup Procedures for Water-Soluble Amines Ticket ID: #AMINE-ISO-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open Subject: Resolving low recovery...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Workup Procedures for Water-Soluble Amines

Ticket ID: #AMINE-ISO-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open Subject: Resolving low recovery yields and partitioning issues with polar amine substrates.

Executive Summary: The Partitioning Paradox

Welcome to the technical support hub. You are likely here because your amine product has "disappeared" into the aqueous layer during a standard workup. This is not a user error; it is a fundamental thermodynamic challenge we call the Partitioning Paradox .

Small molecule amines (MW < 200) and polar heterocycles possess high water solubility, especially when protonated. Standard ethyl acetate/water extractions often fail because the distribution coefficient (


) favors the aqueous phase. This guide refines your protocol using pKa manipulation, solvent engineering, and cation-exchange chromatography.

Module 1: Liquid-Liquid Extraction (LLE) Optimization

The Core Principle: To extract an amine, it must be electrically neutral.[1] The Rule: Adjust the aqueous pH to at least 2 units above the pKa of the amine's conjugate acid.

The Solvent Matrix

Stop using Ethyl Acetate (EtOAc) if your amine is polar. It is too lipophilic. Use the "Solvent Escalation Ladder" below to select the correct system based on your compound's polarity.

Polarity LevelSolvent SystemRatio (v/v)Application Case
Standard DCM (Dichloromethane)100%General purpose; good for moderately polar amines.
High Chloroform / Isopropanol 3:1 The "Golden Ratio" for polar amines. The alcohol disrupts hydrogen bonding networks in water.
Extreme n-Butanol100%The "Nuclear Option." Extracts almost anything organic, but requires high-vac removal (bp 117°C).
Volatile Diethyl Ether / Pentane100%Only for low-boiling amines (requires careful concentration).
The "Salting Out" Effect

If pH adjustment and solvent switching fail, you must alter the ionic strength of the aqueous layer. Saturating the aqueous phase with Sodium Chloride (NaCl) increases the surface tension and density of the water, forcing organic molecules out (The Hofmeister Effect).

  • Protocol: Add solid NaCl to the aqueous layer until no more dissolves (saturation). Agitate vigorously before extracting with the organic solvent.

Module 2: Solid-Phase Extraction (The SCX "Cheat Code")

When LLE fails due to extreme polarity (e.g., amino acids, polyamines), Strong Cation Exchange (SCX) is the industry standard solution. It uses a "Catch-and-Release" mechanism that is independent of liquid partitioning equilibria.

The Mechanism
  • Catch: The silica-based resin contains sulfonic acid groups (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    ). At neutral/acidic pH, your amine (
    
    
    
    ) binds ionically to the resin. Impurities wash away.[2][3]
  • Release: You flush with a solution of Ammonia in Methanol. The excess base deprotonates the amine (

    
    ), breaking the ionic bond and eluting the pure product.
    
Visualization: The Catch-and-Release Workflow

SCX_Workflow Start Crude Reaction Mixture Load LOAD (Acidic/Neutral pH) Amine Binds to Resin Start->Load Apply to Cartridge Wash WASH (MeOH/DCM) Remove Non-Basic Impurities Load->Wash Impurities Flow Through Elute ELUTE (2M NH3 in MeOH) Release Free Base Wash->Elute Switch Solvent Finish Pure Amine (Filtrate) Elute->Finish Collect & Concentrate

Figure 1: The SCX "Catch-and-Release" purification logic. This method bypasses liquid-liquid equilibrium issues entirely.

Validated SCX Protocol
  • Conditioning: Flush SCX cartridge with MeOH (2 column volumes).

  • Loading: Dissolve crude mixture in MeOH (or water if necessary). Load onto cartridge. Note: Ensure pH is < 7.[4]

  • Washing: Flush with MeOH (3 column volumes). Discard this fraction (contains non-basic impurities).

  • Elution: Flush with 2.0 M Ammonia in Methanol (3 column volumes). Collect this fraction.

  • Isolation: Concentrate the eluent to obtain the free amine.

Module 3: Decision Logic & Troubleshooting

Use this logic tree to determine the correct workup path for your specific reaction.

Amine_Decision_Tree Start START: Reaction Complete IsVolatile Is the Amine Volatile? (BP < 100°C) Start->IsVolatile SaltForm Isolate as HCl Salt (Do not rotavap free base) IsVolatile->SaltForm Yes PolarityCheck Is it Water Soluble? IsVolatile->PolarityCheck No VolatileYes YES VolatileNo NO StdWorkup Standard Extraction (EtOAc / NaHCO3) PolarityCheck->StdWorkup No SCXCheck Do you have SCX Resin? PolarityCheck->SCXCheck Yes SolubleNo NO (Lipophilic) SolubleYes YES (Polar) SCXProtocol Execute SCX Protocol (Module 2) SCXCheck->SCXProtocol Yes SolventEsc Use CHCl3:IPA (3:1) + NaCl Saturation SCXCheck->SolventEsc No SCXYes YES SCXNo NO

Figure 2: Strategic decision matrix for amine isolation.

Frequently Asked Questions (FAQs)

Q: I used the CHCl3/IPA (3:1) method, but I'm getting a massive emulsion. How do I break it? A: Emulsions are common with this solvent system due to similar densities.

  • Filtration: Pass the entire emulsion through a pad of Celite. The solid particulates stabilizing the emulsion will be removed.

  • Brine: Add saturated brine. The increased ionic strength often forces phase separation.

  • Time: If stable, leave it overnight.

Q: My amine is volatile (e.g., pyridine derivative). I lose it on the rotavap. A: Never concentrate volatile free bases.

  • Solution: Add 1M HCl in ether (or dioxane) to your organic extract before concentration. This converts the amine to its hydrochloride salt (non-volatile solid). You can store it as the salt or regenerate the free base immediately before the next step.

Q: Can I use SCX for tertiary amines? A: Yes. SCX works for primary, secondary, and tertiary amines. It does not work well for amides (too weakly basic) or quaternary ammonium salts (permanently charged, require strong elution conditions that may strip the resin).

References & Further Reading

  • Frontier, A. Not Voodoo: Workup for Removing Amines. University of Rochester.[2][5][6] Available at: [Link]

  • Biotage. Method Development Guidelines: Solid Phase Extraction Using ISOLUTE® SCX. Available at: [Link]

  • Hyde, A. et al. (2017). "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series." Organic Process Research & Development, 21(9), 1355–1370. Available at: [Link]

  • University of York. Theory of Aqueous Workup. Available at: [Link]

Sources

Optimization

An In-depth Technical Guide to 1-Amino-3-cyclopentene Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract 1-Amino-3-cyclopentene hydrochloride is a pivotal chemical intermediate, offering a unique combination of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

1-Amino-3-cyclopentene hydrochloride is a pivotal chemical intermediate, offering a unique combination of a reactive amine and a strained cyclic alkene. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and critical applications, particularly its role as a versatile building block in the synthesis of complex pharmaceutical agents. We will delve into the mechanistic rationale behind its synthesis and explore its utility in the development of novel therapeutics, supported by established experimental procedures and safety protocols.

Introduction: The Strategic Importance of Cyclopentenylamines in Medicinal Chemistry

Cyclic amines are privileged scaffolds in drug discovery, prized for their ability to introduce conformational rigidity and provide vectors for interacting with biological targets. Among these, cyclopentenylamine derivatives hold a special place due to the presence of a double bond, which not only imparts specific stereochemical constraints but also serves as a handle for further functionalization. 1-Amino-3-cyclopentene hydrochloride is a stable, water-soluble salt of this valuable pharmacophore, making it a convenient and reactive starting material for multi-step syntheses. Its application as a key intermediate in the synthesis of antiviral drugs underscores its significance in modern medicinal chemistry.[1]

Physicochemical Properties and Molecular Identification

A thorough understanding of the physicochemical properties of 1-Amino-3-cyclopentene hydrochloride is fundamental for its effective use in research and development.

Molecular Formula and Weight

The foundational identity of this compound is defined by its molecular formula and weight.

PropertyValueSource(s)
Molecular Formula C₅H₁₀ClN[2][3]
Molecular Weight 119.59 g/mol [2][3]
Physical and Chemical Characteristics

As a hydrochloride salt, 1-Amino-3-cyclopentene is typically a white to off-white crystalline solid.[1] Its salt form confers advantageous physical properties for laboratory use, most notably its solubility in water and polar organic solvents.[1]

PropertyValue/DescriptionSource(s)
Appearance White to off-white solid[1]
Solubility Soluble in water[1]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C

Synthesis of 1-Amino-3-cyclopentene Hydrochloride: A Mechanistic Approach

The synthesis of 1-Amino-3-cyclopentene and its subsequent conversion to the hydrochloride salt can be achieved through various synthetic routes. A common and efficient method involves a hetero-Diels-Alder reaction with cyclopentadiene, followed by reduction and deprotection steps. This approach is notable for its ability to establish the desired stereochemistry early in the synthetic sequence.

Conceptual Synthetic Workflow

The following diagram illustrates a plausible and commonly employed synthetic strategy.

G cluster_0 Step 1: Hetero-Diels-Alder Reaction cluster_1 Step 2: Reductive Ring Opening & Deprotection cluster_2 Step 3: Salt Formation A Cyclopentadiene C Cycloaddition Intermediate A->C [4+2] Cycloaddition B Protected Hydroxylamine Derivative B->C D Cycloaddition Intermediate E 1-Amino-3-cyclopentene (Free Base) D->E Reduction (e.g., Zn/AcOH or H₂, Pd/C) F 1-Amino-3-cyclopentene (Free Base) H 1-Amino-3-cyclopentene hydrochloride F->H G HCl G->H

Caption: A conceptual workflow for the synthesis of 1-Amino-3-cyclopentene hydrochloride.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative synthesis based on established chemical principles for this class of compounds, drawing from methodologies described in the synthesis of related aminocyclopentanol derivatives.[4]

Step 1: Synthesis of the Cycloaddition Intermediate

  • To a solution of a suitable N-protected hydroxylamine (e.g., Cbz-protected hydroxylamine hydrochloride) in an appropriate solvent, add freshly cracked cyclopentadiene at a reduced temperature (e.g., 0-5 °C).

  • Introduce an oxidant, such as sodium periodate, portion-wise while maintaining the temperature. The Diels-Alder reaction proceeds to form the bicyclic intermediate.[4]

  • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until completion.

  • Upon completion, quench the reaction and perform an aqueous work-up. Extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography to yield the pure cycloaddition intermediate.

Step 2: Reductive Ring Opening and Deprotection

  • Dissolve the cycloaddition intermediate in a suitable solvent such as acetic acid or an alcohol.

  • Add a reducing agent. For a zinc-mediated reduction, add zinc dust portion-wise.[4] Alternatively, for catalytic hydrogenation, add a catalyst like palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere.[5]

  • The reduction cleaves the N-O bond and, in the case of hydrogenolysis, can also remove protecting groups like Cbz.

  • Monitor the reaction for the consumption of the starting material.

  • After completion, filter off the solid catalyst or quench the reducing agent.

  • Neutralize the reaction mixture and extract the 1-Amino-3-cyclopentene free base into an organic solvent.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude 1-Amino-3-cyclopentene free base in a suitable anhydrous solvent (e.g., isopropanol or diethyl ether).

  • Introduce a solution of hydrogen chloride in the same or a compatible solvent, or bubble dry HCl gas through the solution.[5]

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a non-polar solvent to remove impurities, and dry under vacuum to obtain pure 1-Amino-3-cyclopentene hydrochloride.

Applications in Drug Discovery and Development

The true value of 1-Amino-3-cyclopentene hydrochloride lies in its application as a versatile building block for the synthesis of complex and biologically active molecules.

Case Study: Intermediate in the Synthesis of Antiviral Agents

A prominent example of the utility of the aminocyclopentane scaffold is in the synthesis of the anti-HIV drug, Bictegravir. The structurally related (1R,3S)-3-aminocyclopentanol hydrochloride is a key chiral intermediate in the synthesis of this important therapeutic agent.[4] The synthesis of this intermediate often proceeds through a cyclopentene derivative, highlighting the importance of compounds like 1-Amino-3-cyclopentene.

The following diagram illustrates the conceptual incorporation of the aminocyclopentane moiety into a complex drug molecule.

G cluster_0 Key Building Block cluster_1 Synthetic Transformations cluster_2 Advanced Intermediate cluster_3 Final Drug Synthesis A 1-Amino-3-cyclopentene hydrochloride B Functional Group Manipulation (e.g., N-acylation, alkene modification) A->B C Functionalized Aminocyclopentane Derivative B->C D Coupling with other fragments C->D E Active Pharmaceutical Ingredient (API) D->E

Caption: Conceptual pathway from 1-Amino-3-cyclopentene hydrochloride to a complex API.

The presence of both an amine and an alkene in 1-Amino-3-cyclopentene allows for orthogonal chemical modifications, making it a highly versatile synthon. The amine can undergo a variety of reactions such as acylation, alkylation, and sulfonylation, while the double bond can be subjected to reactions like hydrogenation, epoxidation, dihydroxylation, and metathesis.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the olefinic protons (likely in the range of 5.5-6.0 ppm), the methine proton adjacent to the amino group, and the allylic and aliphatic methylene protons. The integration of these signals would correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum would feature signals for the two sp² hybridized carbons of the double bond (typically in the range of 120-140 ppm), the sp³ carbon bearing the amino group, and the other sp³ carbons of the ring.

  • FT-IR: The infrared spectrum would be characterized by N-H stretching vibrations of the primary ammonium salt in the region of 3000-3200 cm⁻¹, C-H stretching vibrations just above and below 3000 cm⁻¹, and a C=C stretching vibration around 1640-1660 cm⁻¹.

  • Mass Spectrometry: The mass spectrum of the free base (1-Amino-3-cyclopentene) would show a molecular ion peak corresponding to its molecular weight.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of 1-Amino-3-cyclopentene hydrochloride are crucial to ensure safety and maintain its integrity.

Hazard Identification

1-Amino-3-cyclopentene hydrochloride is classified as an irritant.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Recommended Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • For long-term storage and to prevent degradation, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).

Conclusion

1-Amino-3-cyclopentene hydrochloride is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its well-defined structure, convenient physical properties as a hydrochloride salt, and the dual reactivity of its amino and alkene functionalities make it an important tool for the construction of complex molecular architectures. A thorough understanding of its synthesis, properties, and safe handling is essential for leveraging its full potential in the development of novel therapeutics and other advanced materials.

References

  • Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
  • Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI. [Link]

  • Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses. [Link]

  • Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed. [Link]

  • 1-Amino-3-cyclopentene hydrochloride. PubChem. [Link]

  • Metal-organic framework. Wikipedia. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-Amino-3-cyclopentene Reaction Products

Introduction 1-Amino-3-cyclopentene, often handled as its more stable hydrochloride salt, is a valuable bifunctional building block in synthetic organic chemistry. Its structure presents two key reactive sites: a primary...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Amino-3-cyclopentene, often handled as its more stable hydrochloride salt, is a valuable bifunctional building block in synthetic organic chemistry. Its structure presents two key reactive sites: a primary amine and a carbon-carbon double bond. This duality allows for a diverse range of chemical transformations, making it a versatile precursor for novel scaffolds in drug discovery and materials science. However, the successful synthesis of derivatives is contingent upon the unambiguous confirmation of the reaction outcome. This guide provides an in-depth comparison of the spectroscopic signatures of key reaction products derived from 1-amino-3-cyclopentene, offering researchers a framework for accurate structural elucidation. We will explore reactions at the amine and the alkene, detailing the expected spectral shifts and providing the underlying rationale for these changes.

Part 1: Spectroscopic Profile of the Starting Material: 1-Amino-3-cyclopentene Hydrochloride

A thorough understanding of the starting material's spectroscopic data is the bedrock of any reaction analysis. The hydrochloride salt form significantly influences the spectral features, particularly of the amine group.

Key Spectroscopic Features of 1-Amino-3-cyclopentene HCl

Technique Characteristic Signal Interpretation & Rationale
¹H NMR (D₂O)δ ~5.8-6.0 ppm (m, 2H)δ ~3.9-4.1 ppm (m, 1H)δ ~2.5-2.8 ppm (m, 4H)Olefinic Protons (=C-H): These two protons are chemically equivalent and appear as a multiplet downfield due to the sp² hybridization of the carbons.Methine Proton (CH-N): This proton is adjacent to the electron-withdrawing ammonium group, causing a downfield shift.Allylic Protons (-CH₂-): These four protons are adjacent to the double bond and the methine carbon.
¹³C NMR (D₂O)δ ~129-131 ppmδ ~55-57 ppmδ ~38-40 ppmOlefinic Carbons (=C): Characteristic chemical shift for sp² hybridized carbons in a cycloalkene.Methine Carbon (C-N): The carbon directly attached to the nitrogen is deshielded.Allylic Carbons (-CH₂-): The sp³ hybridized carbons in the ring.
IR Spectroscopy (KBr Pellet)3100-2800 cm⁻¹ (broad)~3050 cm⁻¹ (medium)~1650 cm⁻¹ (weak)~1600 cm⁻¹ & ~1500 cm⁻¹N-H Stretch (Ammonium): The -NH₃⁺ group exhibits very broad and strong stretching vibrations.=C-H Stretch: Characteristic for sp² C-H bonds.C=C Stretch: The alkene stretch is weak due to the symmetry of the molecule.N-H Bending (Ammonium): Asymmetric and symmetric bending modes of the ammonium group.
Mass Spec. (ESI+)m/z = 84.1 [M+H]⁺The observed mass corresponds to the protonated free amine (C₅H₉N), as the HCl is lost.

Part 2: Comparative Analysis of Key Reaction Products

We will now examine three common transformations of 1-amino-3-cyclopentene and compare their spectroscopic outcomes against the starting material. The choice of reaction—be it at the amine or the alkene—fundamentally alters the molecule's electronic and structural properties, leading to distinct and predictable changes in the spectra.

Case Study 1: N-Acylation to form N-(Cyclopent-3-en-1-yl)acetamide

N-acylation is a fundamental reaction of primary amines. It transforms the basic amine into a neutral, planar amide functional group. This conversion introduces a carbonyl group and significantly alters the electronic environment around the nitrogen atom.

Reaction Scheme: 1-Amino-3-cyclopentene HCl + Acetyl Chloride → N-(Cyclopent-3-en-1-yl)acetamide

G cluster_reactants Reactants cluster_products Product reactant1 1-Amino-3-cyclopentene HCl product N-(Cyclopent-3-en-1-yl)acetamide reactant1->product Et₃N, CH₂Cl₂ reactant2 Acetyl Chloride reactant2->product

Spectroscopic Comparison: Amine vs. Amide

Technique Starting Material (Amine HCl) Product (Amide) Causality of Spectral Change
¹H NMR Methine (CH-N) δ ~3.9-4.1 ppmMethine (CH-N) δ ~4.2-4.5 ppmNew: Amide N-H δ ~5.5-6.5 ppm (broad)New: Acetyl CH₃ δ ~2.0 ppm (singlet)The electron-withdrawing nature of the acetyl group further deshields the adjacent methine proton, shifting it downfield. The new amide and acetyl protons provide clear evidence of reaction.
¹³C NMR Methine (C-N) δ ~55-57 ppmMethine (C-N) δ ~50-53 ppmNew: Carbonyl (C=O) δ ~170 ppmNew: Acetyl CH₃ δ ~23 ppmThe nitrogen lone pair in the amide resonates with the carbonyl, slightly shielding the C-N carbon. The appearance of the carbonyl carbon signal is the most definitive indicator of acylation.
IR Spec. Broad N-H stretch (ammonium) 2800-3100 cm⁻¹N-H Stretch ~3300 cm⁻¹ (sharp)New: C=O Stretch (Amide I) ~1640 cm⁻¹ (strong)New: N-H Bend (Amide II) ~1550 cm⁻¹ (strong)The transformation from an ammonium salt to a secondary amide results in a sharper N-H stretch at higher frequency. The appearance of the two strong, characteristic amide bands is irrefutable proof of acylation.
Mass Spec. m/z = 84.1 [M+H]⁺m/z = 126.1 [M+H]⁺The molecular weight increases by 42.04 units, corresponding to the addition of a C₂H₂O fragment.
Experimental Protocol: N-Acylation
  • Suspend 1-Amino-3-cyclopentene HCl (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).

  • Add triethylamine (2.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography (e.g., ethyl acetate/hexanes).

Case Study 2: Alkene Bromination to form 3,4-Dibromo-cyclopentan-1-amine

Electrophilic addition to the double bond is a classic reaction of alkenes. This transformation saturates the ring and introduces two new stereocenters, leading to a mixture of diastereomers. Spectroscopically, the most dramatic changes are the complete disappearance of alkene signals.

Reaction Scheme: 1-Amino-3-cyclopentene HCl + Br₂ → 3,4-Dibromo-cyclopentan-1-amine

G reactant 1-Amino-3-cyclopentene HCl product 3,4-Dibromo-cyclopentan-1-amine reactant->product Electrophilic Addition reagent Br₂ in CCl₄ reagent->product

Spectroscopic Comparison: Alkene vs. Dibromide

Technique Starting Material (Alkene) Product (Dibromide) Causality of Spectral Change
¹H NMR Olefinic (=C-H) δ ~5.8-6.0 ppmDisappeared. New: Methine (CH-Br) δ ~4.5-4.8 ppm (multiplets)Saturation of the double bond eliminates the olefinic proton signals. The new protons on the bromine-bearing carbons appear significantly downfield due to the powerful deshielding effect of the halogen.
¹³C NMR Olefinic (=C) δ ~129-131 ppmDisappeared. New: Methine (C-Br) δ ~50-55 ppmThe sp² olefinic carbon signals vanish. The new sp³ carbons bonded to bromine are heavily deshielded and appear in the 50-55 ppm range.
IR Spec. =C-H Stretch ~3050 cm⁻¹C=C Stretch ~1650 cm⁻¹Disappeared. New: C-Br Stretch ~500-600 cm⁻¹ (fingerprint region)The disappearance of both the sp² C-H stretch and the C=C stretch confirms the reaction at the double bond. The new C-Br stretch is often weak and in the complex fingerprint region.
Mass Spec. m/z = 84.1 [M+H]⁺m/z = 241.9, 243.9, 245.9 [M+H]⁺The molecular weight increases by ~159.8 units (Br₂). The characteristic isotopic pattern of bromine (¹⁹Br:⁸¹Br ≈ 1:1) results in a distinctive M, M+2, M+4 pattern for the molecular ion, providing definitive evidence for dibromination.
Experimental Protocol: Alkene Bromination
  • Dissolve 1-Amino-3-cyclopentene HCl (1.0 eq) in a suitable solvent like acetic acid.

  • Cool the solution to 0 °C.

  • Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise. The red-brown color of bromine should disappear upon addition.

  • Stir at 0 °C for 1 hour after the addition is complete.

  • Pour the reaction mixture into ice-cold water and basify with aqueous NaOH to precipitate the product.

  • Filter the solid, wash with cold water, and dry. Recrystallization may be necessary for purification.

Case Study 3: Catalytic Hydrogenation to form Cyclopentylamine

Reduction of the alkene provides the fully saturated cycloalkane. This reaction removes the rigidity of the double bond and simplifies the olefinic region of the NMR spectra, at the cost of increased complexity in the aliphatic region.

Reaction Scheme: 1-Amino-3-cyclopentene HCl + H₂ → Cyclopentylamine HCl

G reactant 1-Amino-3-cyclopentene HCl product Cyclopentylamine HCl reactant->product reagent H₂ (g) reagent->product Methanol catalyst Pd/C catalyst->product

Spectroscopic Comparison: Alkene vs. Alkane

Technique Starting Material (Alkene) Product (Alkane) Causality of Spectral Change
¹H NMR Olefinic (=C-H) δ ~5.8-6.0 ppmDisappeared. Increased signal complexity in the δ 1.5-2.2 ppm region.The most obvious change is the complete loss of the alkene proton signals. The previously distinct allylic protons become part of a more complex, overlapping set of methylene signals in the saturated ring.
¹³C NMR Olefinic (=C) δ ~129-131 ppmDisappeared. New aliphatic signals δ ~23 ppm and ~33 ppm.The disappearance of the two sp² carbon signals and the appearance of new sp³ carbon signals in the upfield region is a clear indication of successful hydrogenation.
IR Spec. =C-H Stretch ~3050 cm⁻¹C=C Stretch ~1650 cm⁻¹Disappeared. Only C(sp³)-H stretches are observed below 3000 cm⁻¹.[1]The absence of absorptions above 3000 cm⁻¹ (except for the N-H stretches) and the absence of the C=C stretch confirm the saturation of the ring.
Mass Spec. m/z = 84.1 [M+H]⁺m/z = 86.1 [M+H]⁺The molecular weight increases by 2.02 units, corresponding to the addition of two hydrogen atoms.
Experimental Protocol: Catalytic Hydrogenation
  • Dissolve 1-Amino-3-cyclopentene HCl (1.0 eq) in methanol.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 5 mol%).

  • Place the flask in a hydrogenation apparatus and purge with hydrogen gas.

  • Maintain a positive pressure of hydrogen (e.g., balloon or Parr shaker) and stir vigorously at room temperature until hydrogen uptake ceases.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with methanol.

  • Concentrate the filtrate in vacuo to yield the product, typically as the hydrochloride salt.

Part 3: Concluding Remarks

The spectroscopic characterization of 1-amino-3-cyclopentene derivatives is a logical process of comparative analysis. By establishing a baseline with the starting material, the appearance or disappearance of key signals in ¹H NMR, ¹³C NMR, and IR spectra provides a powerful and self-validating system for structural confirmation. For N-acylation, the emergence of amide signals is key. For alkene modifications like bromination or hydrogenation, the disappearance of olefinic signals is the primary indicator. When coupled with mass spectrometry to confirm the expected molecular weight change, these techniques provide researchers with a robust toolkit for navigating the synthetic chemistry of this versatile building block.

References

  • PubChem. (n.d.). 1-Amino-3-cyclopentene hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]]

  • PubChem. (n.d.). Cyclopent-3-en-1-amine. National Center for Biotechnology Information. Retrieved from [Link]]

  • Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. Retrieved from [Link]]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]1]

  • National Institute of Standards and Technology. (n.d.). Cyclopentene. In NIST Chemistry WebBook. Retrieved from [Link]]

  • Bradley, D. M., Mapitse, R., Thomson, N. M., & Hayes, C. J. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 67(22), 7613–7617. [Link]]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-Amino-3-cyclopentene Hydrochloride

[1][2][3][4][5][6] Executive Safety Summary Immediate Action Required: Treat 1-Amino-3-cyclopentene hydrochloride (CAS: 91469-55-5) as a toxic, irritating pharmaceutical intermediate .[1][2][3][4][5] While not a P-listed...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6]

Executive Safety Summary

Immediate Action Required: Treat 1-Amino-3-cyclopentene hydrochloride (CAS: 91469-55-5) as a toxic, irritating pharmaceutical intermediate .[1][2][3][4][5] While not a P-listed or U-listed RCRA waste, it poses significant health risks (Skin Irrit. 2, Eye Irrit.[1][3][4] 2A, STOT SE 3) and must never be disposed of via sanitary sewer systems.[1][4]

Critical Operational Warning:

DO NOT NEUTRALIZE this salt to its free amine form prior to disposal.[1][4] Converting the hydrochloride salt to the free amine (1-Amino-3-cyclopentene) significantly increases volatility and flammability risks.[1][3][4][5] Dispose of the material in its stable salt form.[1][4]

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in a self-validating safety protocol.[1][2][4]

ParameterDataOperational Implication
Chemical Name 1-Amino-3-cyclopentene hydrochloridePrimary identifier for waste tags.
CAS Number 91469-55-5Use for inventory reconciliation.[1][2][3][4][5]
Molecular Formula C₅H₉N[1][2][3][5][6][7] · HClGenerates HCl and NOx upon incineration.[3][4][5]
Physical State White to off-white crystalline solidDust generation is the primary exposure vector.[1][2][3][4][5]
Solubility Soluble in waterHigh mobility in aquatic environments; strict spill containment required.[3][5]
Acidity Acidic in aqueous solutionPotential corrosive hazard (D002) if dissolved.[2][3][5]
Key Hazards Irritant (Skin/Eye/Lung), Acute Toxicity (Oral)Requires full skin and respiratory protection.[2][3][4][5]

Personal Protective Equipment (PPE) Matrix

Before handling waste containers, verify the following PPE barrier integrity:

  • Respiratory: NIOSH-approved N95 particulate respirator (minimum) or P100 if dust generation is likely.[1][2][4]

  • Dermal: Nitrile rubber gloves (minimum thickness 0.11 mm).[1][4] Double-gloving recommended for spill cleanup.[1][4]

  • Ocular: Chemical safety goggles. Face shield required if handling large aqueous volumes.[1][4]

  • Body: Standard lab coat; Tyvek sleeves recommended for bulk transfer.[1][2][4]

Disposal Decision Logic & Workflow

The following decision tree illustrates the autonomous logic for categorizing and processing this specific waste stream.

DisposalWorkflow Start Waste Material: 1-Amino-3-cyclopentene HCl StateCheck Determine Physical State Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid ContainerSolid Double-bag in Polyethylene Place in HDPE Drum Solid->ContainerSolid LabelSolid Label: 'Toxic Solid, Organic, Acidic' ContainerSolid->LabelSolid Pickup Transfer to EHS / Licensed Incineration Facility LabelSolid->Pickup SolventCheck Solvent Base? Liquid->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Water Organic Organic Solvent SolventCheck->Organic DCM, MeOH, etc. Warning CRITICAL: DO NOT BASEIFY (Risk of Volatile Free Amine) Aqueous->Warning SegregateOrg Segregate: Halogenated vs Non-Halogenated Organic->SegregateOrg SegregateAq Collect as 'Acidic Aqueous Waste' (Do not mix with Bleach/Cyanides) Warning->SegregateAq SegregateAq->Pickup SegregateOrg->Pickup

Figure 1: Waste Stream Decision Logic.[1][2][3][4][5] Note the critical control point preventing basification of aqueous waste.

Detailed Disposal Protocols

Protocol A: Solid Waste (Surplus or Expired)

Use this for pure substances or spill cleanup residues.[2][4][5]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a fiber drum with a polyethylene liner.[1][2][4] Glass is acceptable but less preferred due to breakage risk.[1][4]

  • Transfer:

    • Work inside a chemical fume hood to prevent dust inhalation.[1][2][4]

    • Transfer solid gently to avoid aerosolization.[1][4]

  • Labeling:

    • Affix a hazardous waste tag immediately.[1][4]

    • Constituents: "1-Amino-3-cyclopentene hydrochloride, 97%".[1][2][3][4][5][8]

    • Hazard Checkboxes: Check "Toxic" and "Irritant".[1][2][4]

  • Storage: Store in a cool, dry satellite accumulation area until pickup. Keep away from oxidizers and strong bases.[1][4]

Protocol B: Liquid Waste (Reaction Mixtures)

Use this for mother liquors or dissolved waste.[2][4][5]

  • Characterization: Determine the pH. Since this is a hydrochloride salt, the solution will likely be acidic.[1][4]

  • Segregation:

    • Do NOT mix with cyanide wastes (risk of HCN gas).[1][4]

    • Do NOT mix with bleach/hypochlorite (risk of chloramine gas).[1][4]

    • Do NOT neutralize with strong base (NaOH/KOH) unless you have a specific capture system for the volatile free amine.[1][4]

  • Containerization: Pour into a chemically compatible carboy (HDPE or Glass).[1][2][4]

  • Labeling:

    • Tag as "Acidic Organic Waste" or "Aqueous Waste with Toxic Organic Contaminants".[1][2][4]

    • List all solvents present (e.g., "Water 90%, Methanol 5%, 1-Amino-3-cyclopentene HCl 5%").

Protocol C: Spill Cleanup (Emergency Response)
  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.[1][2][4]

  • PPE Up: Don N95 respirator, goggles, and double nitrile gloves.[1][4]

  • Containment:

    • Dry Spill: Cover with a dust suppressant (e.g., wet paper towels) or use a HEPA vacuum designated for hazardous chemicals.[1][4] Do not dry sweep (creates dust).[1][4]

    • Wet Spill: Absorb with vermiculite, sand, or commercial spill pads.[1][4]

  • Decontamination: Wipe the surface with water, followed by a soap solution.[1][2][4] Collect all wipes as solid hazardous waste (Protocol A).[1][4]

Regulatory Compliance & Waste Classification

While 1-Amino-3-cyclopentene hydrochloride is not explicitly listed on the EPA's P-list or U-list, it must be managed under the "Cradle-to-Grave" liability principle of RCRA (Resource Conservation and Recovery Act).[1][2][3][4][5]

  • RCRA Status: Non-Listed.[1][2][4]

  • Characteristic Determination:

    • Ignitability (D001): Negative (Solid salt).[1][2][4]

    • Corrosivity (D002): Possible if in aqueous solution with pH ≤ 2.[1][2][4]

    • Reactivity (D003): Negative.

    • Toxicity (D004-D043): Not a standard TCLP contaminant, but exhibits oral toxicity.[1][2][4]

  • Recommended Classification: Manage as Non-Regulated Chemical Waste (if pH > 2) or Hazardous Waste (best practice for pharmaceutical intermediates) to ensure destruction via high-temperature incineration.[1][4]

Destruction Method: The preferred disposal method is High-Temperature Incineration with flue gas scrubbing.[1][4] This ensures the complete thermal decomposition of the organic framework and neutralization of the chloride ions (HCl gas) evolved during combustion.[4][5]

References

  • National Center for Biotechnology Information (NCBI). (2023).[1][4] PubChem Compound Summary for CID 2756395: 1-Amino-3-cyclopentene hydrochloride.[1][2][3][4][5] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1][4] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][4] Retrieved from [Link][3][4][5]

  • U.S. Environmental Protection Agency (EPA). (2023).[1][2][4] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1][2][4] Retrieved from [Link][3][4][5]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Amino-3-cyclopentene hydrochloride
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